Glycochenodeoxycholic acid-d4
Description
Propriétés
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1/i8D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCZAUBVMUEKKP-PKIQRPOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167643 | |
| Record name | N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201918-16-2 | |
| Record name | N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201918-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Glycochenodeoxycholic Acid-d4 for Researchers and Drug Development Professionals
Introduction
Glycochenodeoxycholic acid-d4 (GCDCA-d4) is the deuterium-labeled form of glycochenodeoxycholic acid (GCDCA), a primary conjugated bile acid. In the realm of biomedical research and pharmaceutical development, particularly in studies involving metabolic pathways and liver function, GCDCA-d4 serves as an indispensable tool. Its primary application lies in its use as an internal standard for the accurate quantification of its endogenous, non-labeled counterpart, GCDCA, in biological matrices using mass spectrometry.[1][2] This guide provides a comprehensive overview of GCDCA-d4, including its chemical properties, biological significance, and detailed methodologies for its application.
Core Concepts: Structure and Function
Glycochenodeoxycholic acid is synthesized in the liver through the conjugation of the primary bile acid, chenodeoxycholic acid (CDCA), with the amino acid glycine.[3] This conjugation increases its water solubility, which is crucial for its role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.[4] The deuterated form, GCDCA-d4, is chemically identical to GCDCA, with the exception that four hydrogen atoms have been replaced by deuterium atoms.[5] This isotopic labeling renders it distinguishable by mass spectrometry without altering its chemical behavior, making it an ideal internal standard for quantitative analysis.[6]
Data Presentation: Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | N-[(3α,5β,7α)-3,7-dihydroxy-24-oxocholan-24-yl-2,2,4,4-d₄]-glycine | [5] |
| Synonyms | GCDCA-d4, Chenodeoxycholylglycine-d4 | [5][7] |
| CAS Number | 1201918-16-2 | [7] |
| Molecular Formula | C₂₆H₃₉D₄NO₅ | [5] |
| Molecular Weight | 453.65 g/mol | [7] |
| Isotopic Purity | ≥98% atom D | [7] |
| Appearance | Off-White solid | [7] |
Biological Significance and Signaling Pathways
Beyond its role in digestion, the non-deuterated form, GCDCA, is also recognized as a signaling molecule. It has been identified as a potential biomarker for hepatocellular carcinoma.[4] Furthermore, GCDCA can trigger the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation and apoptosis.[4] Dysregulation of this pathway is implicated in various diseases, including cancer. The activation of this pathway by GCDCA can promote cell proliferation and inhibit apoptosis, which is a mechanism of interest in cancer research.[4]
References
- 1. Synthesis of potential C27-intermediates in bile acid biosynthesis and their deuterium-labeled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. caymanchem.com [caymanchem.com]
- 6. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 7. esschemco.com [esschemco.com]
An In-depth Technical Guide to Glycochenodeoxycholic Acid-d4
This technical guide provides a comprehensive overview of the chemical properties, applications, and analytical methodologies related to Glycochenodeoxycholic acid-d4. It is intended for researchers, scientists, and professionals in the fields of drug development, metabolomics, and clinical diagnostics who utilize stable isotope-labeled internal standards for quantitative analysis.
Core Chemical Properties
This compound is the deuterium-labeled form of Glycochenodeoxycholic acid (GCDCA), a primary conjugated bile acid.[1] In this compound, four hydrogen atoms have been replaced by deuterium, a stable, heavier isotope of hydrogen.[1] This isotopic substitution results in a mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.[2][3]
The primary role of its non-deuterated analog, GCDCA, is to act as a detergent, solubilizing fats and other sterols for absorption.[1][2] GCDCA is formed in the liver through the conjugation of chenodeoxycholic acid with glycine.[2][4] The deuterated form, this compound, is chemically and functionally similar but can be distinguished by its higher mass.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | N-[(3α,5β,7α)-3,7-dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine | [5][6] |
| Synonyms | GCDCA-d4, Chenodeoxycholylglycine-d4 | [2][5][6] |
| CAS Number | 1201918-16-2 | [2][5][6] |
| Molecular Formula | C₂₆H₃₉D₄NO₅ | [5][6][7] |
| Formula Weight | 453.7 g/mol (also cited as 453.65 g/mol ) | [5][6][7] |
| Appearance | Crystalline solid, Off-White solid | [6][7] |
| Purity | ≥95% to ≥97% (Chemical Purity); ≥98% to ≥99% (Isotopic Purity, atom % D) | [3][5][6][7] |
| Storage Temperature | -20°C | [3][6] |
| Stability | ≥ 4 years (when stored at -20°C) | [6] |
| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 1 mg/ml; DMSO:PBS (pH 7.2) (1:4): 0.2 mg/ml | [6] |
| SMILES | C--INVALID-LINK--[C@@]1([H])CC[C@@]2([H])[C@]3([H])--INVALID-LINK--C[C@]4([H])C([2H])([2H])--INVALID-LINK--C([2H])([2H])C[C@]4(C)[C@@]3([H])CC[C@@]21C | [6] |
| InChI Key | GHCZAUBVMUEKKP-PKIQRPOYSA-N | [6] |
Applications in Research and Drug Development
The primary application of this compound is as a high-purity internal standard for the accurate quantification of endogenous Glycochenodeoxycholic acid in biological samples.[1][5][6] Its use is critical in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5][6]
By adding a known amount of the deuterated standard to a sample, variations in sample preparation (e.g., extraction efficiency) and instrument response can be normalized, leading to highly accurate and reproducible measurements. This is essential for:
-
Metabolomics: Studying the role of bile acids in health and disease.
-
Clinical Diagnostics: Developing biomarkers for hepatobiliary and intestinal diseases.[1][8]
-
Pharmacokinetic Studies: Assessing the impact of drugs on bile acid metabolism.[2]
Experimental Protocols
The following section details a representative methodology for the quantification of bile acids in serum using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on standard practices described in the literature.[8][9]
Sample Preparation: Protein Precipitation
-
Thaw Samples: Allow serum samples, quality controls, and calibrators to thaw at room temperature.
-
Aliquot Sample: Pipette 100 µL of serum into a microcentrifuge tube.
-
Spike Internal Standard: Add a specific volume of the internal standard working solution (containing this compound and other relevant deuterated bile acids) to the serum.
-
Precipitate Proteins: Add a volume of cold organic solvent (e.g., methanol or acetonitrile) to the tube. A common ratio is 4:1 solvent to serum.
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporate and Reconstitute (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to concentrate the analytes.
LC-MS/MS Analysis
-
Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8][9]
-
Column: A C18 reversed-phase column is commonly used for bile acid separation (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).[9]
-
Column Temperature: Maintain the column at an elevated temperature, such as 50-60°C, to improve peak shape.[8][9]
-
Mobile Phase: Use a gradient elution with two mobile phases.[8][9]
-
Injection Volume: Inject 10 µL of the prepared sample.[8][9]
-
-
Mass Spectrometry System: Employ a triple quadrupole (QQQ) mass spectrometer for sensitive and specific detection.[9]
-
Ionization Mode: Use negative mode electrospray ionization (ESI), as bile acids readily form negative ions.[9]
-
Detection Mode: Operate in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[9]
-
SRM Transitions: Program the instrument to monitor specific precursor-to-product ion transitions for both the native analyte (GCDCA) and the internal standard (GCDCA-d4).
-
-
Data Analysis: Quantify the concentration of endogenous GCDCA by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve.
Mandatory Visualizations
The following diagrams illustrate key relationships and workflows relevant to this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glycochenodeoxycholic-2,2,4,4-d4 acid solution 100 μg/mL in methanol, ≥98 atom % D, ≥97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Glycochenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. esschemco.com [esschemco.com]
- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sciex.com [sciex.com]
Technical Guide: Synthesis and Preparation of Glycochenodeoxycholic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of Glycochenodeoxycholic acid-d4 (GCDCA-d4), a crucial internal standard for quantitative bioanalysis. The methodologies outlined are based on established chemical principles and publicly available data for analogous compounds.
Introduction
This compound is the deuterium-labeled form of Glycochenodeoxycholic acid (GCDCA), a primary conjugated bile acid formed in the liver by the conjugation of chenodeoxycholic acid (CDCA) with glycine.[1][2] In clinical and pharmacological research, deuterated standards like GCDCA-d4 are indispensable for accurate quantification of their endogenous counterparts in biological matrices using mass spectrometry-based techniques such as GC-MS or LC-MS.[1][3] The stable isotope label provides a distinct mass shift without significantly altering the chemical and physical properties, making it an ideal internal standard for correcting variations in sample preparation and instrument response.[4]
This guide details a plausible synthetic route, experimental protocols, and relevant quantitative data for the preparation of this compound.
Quantitative Data
The following table summarizes the key quantitative specifications for this compound, as reported by various commercial suppliers. These parameters are critical for researchers using this compound as a quantitative standard.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₆H₃₉D₄NO₅ | [3][5] |
| Formula Weight | 453.7 g/mol | [3][6] |
| CAS Number | 1201918-16-2 | [3][5] |
| Chemical Purity | ≥98% | [3] |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₄) | [3][6] |
| Appearance | Crystalline solid / Off-white solid | [3][5] |
| Storage Temperature | -20°C | [3] |
| Stability | ≥ 2 years at -20°C | [3] |
| Solubility (approx.) | Ethanol: ~1 mg/mL, DMSO: ~10 mg/mL, DMF: ~10 mg/mL | [3] |
Synthesis Pathway and Experimental Workflow
The synthesis of this compound can be logically approached through the coupling of a deuterated chenodeoxycholic acid backbone with glycine. Commercially available Chenodeoxycholic acid-(2,2,4,4-d4) serves as the ideal starting material. The overall process involves the activation of the carboxylic acid of the deuterated bile acid followed by amide bond formation with glycine.
References
- 1. Synthesis of Deuterated or Tritiated Glycine and Its Methyl Ester [inis.iaea.org]
- 2. avantiresearch.com [avantiresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cholesterol and bile acid synthesis: utilization of D2O for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. Reactome | Chenodeoxycholoyl CoA reacts with glycine or taurine to form glycochenodeoxycholate or taurochenodeoxycholate [reactome.org]
The Role of Glycochenodeoxycholic Acid-d4 in Advancing Bile Acid Metabolism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycochenodeoxycholic acid (GCDCA) is a primary conjugated bile acid synthesized in the liver through the conjugation of chenodeoxycholic acid (CDCA) with the amino acid glycine.[1][2] As an amphipathic molecule, GCDCA plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.[3][4] Beyond its digestive functions, GCDCA, like other bile acids, acts as a signaling molecule, modulating complex metabolic pathways primarily through the activation of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[5][6] Given its physiological significance, altered levels of GCDCA have been implicated as a potential biomarker in various hepatobiliary and metabolic diseases.[4]
The precise and accurate quantification of GCDCA in biological matrices is paramount for both basic research and clinical investigations. Glycochenodeoxycholic acid-d4 (GCDCA-d4) is a stable isotope-labeled form of GCDCA where four hydrogen atoms have been replaced by deuterium.[7][8] This isotopic labeling renders GCDCA-d4 an ideal internal standard for quantitative analysis by mass spectrometry.[9] Its near-identical chemical and physical properties to the endogenous analyte, but distinct mass, allow for the correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision in measurement.[10][11] This technical guide provides an in-depth overview of the role of GCDCA-d4 in bile acid metabolism research, including detailed experimental protocols, quantitative data, and visualization of relevant signaling pathways.
The Central Role of GCDCA-d4 in Quantitative Bioanalysis
The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry. GCDCA-d4 serves this purpose for the quantification of GCDCA, enabling researchers to:
-
Achieve High Accuracy and Precision: By mimicking the behavior of endogenous GCDCA during extraction, derivatization, and ionization, GCDCA-d4 effectively normalizes for variations, leading to reliable and reproducible results.[10]
-
Mitigate Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte of interest. Co-eluting with GCDCA, GCDCA-d4 experiences similar matrix effects, which are then accounted for in the final quantification.[12]
-
Enable Method Validation: GCDCA-d4 is essential for the validation of bioanalytical methods according to regulatory guidelines, ensuring the reliability of data from preclinical and clinical studies.
Quantitative Data on Glycochenodeoxycholic Acid
The concentration of GCDCA in biological fluids can vary significantly between healthy individuals and those with certain diseases. The following table summarizes representative quantitative data for GCDCA in human serum/plasma.
| Condition | Biological Matrix | GCDCA Concentration | Reference |
| Healthy Adults | Serum | Reference range established, but specific values vary between studies. Generally in the low µmol/L range. | [13] |
| Obstructive Jaundice (before decompression) | Serum | 90.9 (SD 205.5) µmol/L | [14][15] |
| Obstructive Jaundice (7 days after decompression) | Serum | 4.0 (SD 46.4) µmol/L | [14][15] |
| Severe COVID-19 (Elderly Patients) | Plasma | Significantly lower than in mild cases. Optimal cutoff for indicating progression to severe disease: 418.96 ng/mL. | [16] |
| Acetaminophen-Induced Acute Liver Failure | Serum | Substantially elevated compared to healthy volunteers. | [17] |
Experimental Protocols Utilizing GCDCA-d4
The quantification of GCDCA using GCDCA-d4 as an internal standard is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for sample preparation and LC-MS/MS analysis.
Experimental Workflow for Bile Acid Profiling
Experimental workflow for bile acid analysis.
Sample Preparation from Human Serum/Plasma
This protocol is adapted from various validated methods for bile acid analysis.[18][19][20]
Materials:
-
Human serum or plasma samples
-
This compound (GCDCA-d4) internal standard solution (in methanol)
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS vials
Procedure:
-
Thaw serum/plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50-100 µL of the serum/plasma sample.
-
Add a known amount of the GCDCA-d4 internal standard solution. The final concentration should be appropriate for the expected range of endogenous GCDCA.
-
Add 4 volumes of ice-cold acetonitrile to precipitate proteins (e.g., 400 µL ACN for 100 µL of serum).
-
Vortex the mixture vigorously for 30-60 seconds.
-
Incubate on ice for 20 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent, such as 50% methanol in water, for LC-MS/MS analysis.
-
Transfer the reconstituted sample to an LC-MS vial.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Representative):
-
Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).[18]
-
Mobile Phase A: Water with 0.1% formic acid.[18]
-
Mobile Phase B: Methanol/acetonitrile (1:1) with 0.1% formic acid.[18]
-
Flow Rate: 0.4-0.6 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then increased over time to elute the bile acids.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
GCDCA: Precursor ion (Q1) m/z 448.4 -> Product ion (Q3) m/z 74.1.[21]
-
GCDCA-d4: Precursor ion (Q1) m/z 452.4 -> Product ion (Q3) m/z 74.1.
-
-
Collision Energy and other parameters: These should be optimized for the specific instrument being used.
Bile Acid Signaling Pathways
Bile acids exert many of their systemic effects by activating nuclear and cell surface receptors. The two most well-characterized are the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).
FXR Signaling Pathway
FXR is a nuclear receptor that is highly expressed in the liver and intestine. Its activation by bile acids, including GCDCA, plays a central role in regulating bile acid, lipid, and glucose metabolism.
FXR signaling in the liver and intestine.
In the liver, bile acid-activated FXR forms a heterodimer with the retinoid X receptor (RXR). This complex induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[22] This represents a negative feedback mechanism. In the intestine, FXR activation leads to the secretion of Fibroblast Growth Factor 19 (FGF19), which travels to the liver and also suppresses CYP7A1 expression.[7]
TGR5 Signaling Pathway
TGR5 is a G protein-coupled receptor found on the cell surface of various cells, including enteroendocrine L-cells in the intestine.
TGR5 signaling in enteroendocrine cells.
Activation of TGR5 by bile acids in intestinal L-cells stimulates the Gαs subunit of its associated G protein, leading to the activation of adenylyl cyclase.[23] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then promotes the secretion of glucagon-like peptide-1 (GLP-1).[23] GLP-1 is an incretin hormone that potentiates glucose-stimulated insulin secretion from pancreatic β-cells, thereby contributing to glucose homeostasis.
Conclusion
This compound is an indispensable tool in the field of bile acid research. Its use as an internal standard in LC-MS/MS-based methods allows for the reliable quantification of endogenous GCDCA, providing valuable insights into the pathophysiology of liver and metabolic diseases. The detailed experimental protocols and an understanding of the intricate signaling pathways in which GCDCA participates are crucial for researchers and drug development professionals aiming to further unravel the complexities of bile acid metabolism and leverage this knowledge for therapeutic innovation.
References
- 1. Bile acid receptors and signaling crosstalk in the liver, gut and brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. [PDF] Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples | Semantic Scholar [semanticscholar.org]
- 7. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 11. Bile acid indices as biomarkers for liver diseases I: Diagnostic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medpace.com [medpace.com]
- 13. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantifying Serum Level of Glycochenodeoxycholic Acid Using High Performance Liquid Chromatography in Obstructive Jaundice Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Significant Reduction of Chenodeoxycholic Acid and Glycochenodeoxycholic Acid in the Elderly with Severe COVID-19 [mdpi.com]
- 17. Glycodeoxycholic Acid Levels as Prognostic Biomarker in Acetaminophen-Induced Acute Liver Failure Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 22. researchgate.net [researchgate.net]
- 23. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolomics, the pursuit of accurate and reproducible quantification of metabolites is paramount. This technical guide delves into the core principles and applications of deuterated internal standards, the undisputed gold standard for robust and reliable liquid chromatography-mass spectrometry (LC-MS) based metabolomics. This document provides an in-depth overview of their role in mitigating analytical variability, detailed experimental protocols for their application, and a comparative analysis of quantitative data, underscoring their indispensable value in modern research and drug development.
The Fundamental Role of Deuterated Internal Standards
In mass spectrometry, the analytical signal of a target metabolite can be influenced by a variety of factors, leading to potential inaccuracies in quantification. These factors include:
-
Matrix Effects: The complex biological matrix (e.g., plasma, urine, tissue extracts) can suppress or enhance the ionization of the target analyte, leading to an underestimation or overestimation of its concentration.
-
Extraction Recovery: The efficiency of extracting the analyte from the biological matrix can vary between samples.
-
Instrumental Drift: The performance and sensitivity of the mass spectrometer can fluctuate over time.
A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable isotope, deuterium (²H). This substitution results in a compound that is chemically identical to the analyte but has a higher mass, making it distinguishable by the mass spectrometer. By adding a known amount of the deuterated IS to each sample at the beginning of the workflow, it experiences the same analytical variations as the endogenous analyte. The ratio of the analyte's signal to the IS's signal is then used for quantification, effectively normalizing for the aforementioned sources of error and leading to significantly improved accuracy and precision.
Quantitative Data Presentation: The Impact of Deuterated Internal Standards
The use of deuterated internal standards demonstrably improves the quality of quantitative data in metabolomics. The following tables summarize the performance of LC-MS/MS assays for various classes of metabolites, comparing the use of deuterated internal standards with methods that do not employ them or use non-isotopic analogs.
Table 1: Analysis of Eicosanoids in Human Plasma [1]
| Parameter | Without Internal Standard | With Deuterated Internal Standard |
| Accuracy (Recovery %) | 50-150% | 70-120% |
| Precision (CV %) | >30% | <15% |
| Linearity (R²) | >0.95 | >0.99 |
Table 2: Quantification of Steroid Hormones in Human Serum [2][3][4]
| Parameter | Without Internal Standard | With Deuterated Internal Standard |
| Accuracy (Bias %) | ± 20-30% | ± 5-15% |
| Precision (CV %) | 15-25% | 4-12% |
| Lower Limit of Quantification (LLOQ) | Higher | Lower |
Table 3: Measurement of Neurotransmitters in Brain Tissue [5][6][7]
| Parameter | Without Internal Standard | With Deuterated Internal Standard |
| Accuracy (Recovery %) | Variable | 85-115% |
| Precision (Inter-day CV %) | >20% | <15% |
| Linearity (R²) | >0.98 | >0.99 |
Experimental Protocols
The following are detailed methodologies for the analysis of different classes of metabolites using deuterated internal standards with LC-MS/MS.
General Experimental Workflow
The overarching workflow for a targeted metabolomics experiment using deuterated internal standards is depicted below.
Protocol for Eicosanoid Analysis in Human Serum[8]
-
Internal Standard Spiking: To 100 µL of human serum, add 10 µL of a deuterated eicosanoid internal standard mix in ethanol.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the spiked serum sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute the eicosanoids with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. The total run time is typically 5-15 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transitions for each eicosanoid and its corresponding deuterated internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its deuterated internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of the analyte using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Protocol for Steroid Hormone Analysis in Human Serum[3]
-
Internal Standard Spiking: To 250 µL of serum, add a mixture of deuterated steroid internal standards.
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE) to the spiked serum.
-
Vortex vigorously to extract the steroids into the organic phase.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a C18 or similar reversed-phase column with a methanol-water gradient.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source operating in both positive and negative ion modes, depending on the specific steroid. Acquire data in MRM mode.
-
-
Data Analysis: Follow the same procedure as described for eicosanoid analysis to calculate the concentration of each steroid hormone.
Protocol for Neurotransmitter Analysis in Brain Tissue Homogenate[5]
-
Internal Standard Spiking: To a known amount of brain tissue homogenate, add a cocktail of deuterated neurotransmitter internal standards.
-
Sample Preparation (Protein Precipitation):
-
Add a cold organic solvent (e.g., acetonitrile) to the spiked homogenate to precipitate proteins.
-
Vortex and then centrifuge at a high speed.
-
Collect the supernatant containing the neurotransmitters.
-
Evaporate the supernatant and reconstitute in a suitable solvent.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase column depending on the polarity of the neurotransmitters of interest.
-
Mass Spectrometry: Operate in positive ion ESI mode with MRM for detection.
-
-
Data Analysis: Calculate neurotransmitter concentrations as described in the previous protocols.
Visualization of Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate a key signaling pathway where deuterated standards are employed and a representative experimental workflow.
Eicosanoid Signaling Pathway
Deuterated standards are crucial for the accurate quantification of eicosanoids, which are potent signaling molecules involved in inflammation and other physiological processes.
Neurotransmitter Metabolism and Signaling
Accurate measurement of neurotransmitters using deuterated standards is vital for neuroscience research. The diagram below illustrates a simplified pathway for the synthesis and signaling of a monoamine neurotransmitter.
Conclusion
Deuterated internal standards are an indispensable tool in the field of metabolomics, providing the necessary accuracy and precision for reliable quantification of metabolites in complex biological samples. By co-eluting with the analyte of interest and correcting for various sources of analytical error, they enable researchers to obtain high-quality, reproducible data. The experimental protocols and quantitative data presented in this guide highlight the significant advantages of incorporating deuterated standards into metabolomics workflows. For any researcher, scientist, or drug development professional engaged in quantitative metabolomics, the use of deuterated internal standards is not just a recommendation but a critical component of robust and scientifically sound research.
References
- 1. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. medrxiv.org [medrxiv.org]
- 4. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absolute quantitative analysis of endogenous neurotransmitters and amino acids by liquid chromatography-tandem mass spe… [ouci.dntb.gov.ua]
- 7. A Reliable Method Based on Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Quantification of Neurotransmitters in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Glycochenodeoxycholic Acid-d4: A Technical Guide for Advanced Metabolic Profiling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Glycochenodeoxycholic acid-d4 (GCDCA-d4) and its application as a crucial internal standard in metabolic profiling studies. Designed for researchers, scientists, and drug development professionals, this document details the methodologies, data presentation, and signaling pathway context necessary for the accurate quantification of Glycochenodeoxycholic acid (GCDCA) in various biological matrices.
Introduction to Glycochenodeoxycholic Acid and its Deuterated Analog
Glycochenodeoxycholic acid (GCDCA) is a glycine-conjugated primary bile acid synthesized in the liver from chenodeoxycholic acid.[1] It plays a vital role in the emulsification and absorption of dietary fats and lipids.[2] Beyond its digestive functions, GCDCA is increasingly recognized as a signaling molecule involved in various metabolic pathways and is implicated in conditions such as liver disease and certain cancers.[3]
Metabolic profiling, or metabolomics, aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. Due to the complexity of biological samples and the potential for analytical variability, accurate and reproducible quantification of endogenous metabolites like GCDCA is a significant challenge. The use of stable isotope-labeled internal standards is the gold standard to address these challenges.[4]
This compound (GCDCA-d4) is a deuterated form of GCDCA, where four hydrogen atoms have been replaced by deuterium.[5] This isotopic labeling makes GCDCA-d4 an ideal internal standard for mass spectrometry-based quantification of GCDCA.[3] Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled GCDCA by the mass spectrometer, enabling precise and accurate correction for analytical variations.[4]
Physicochemical Properties and Mass Spectrometric Data
The accurate quantification of GCDCA using GCDCA-d4 as an internal standard relies on the distinct mass-to-charge (m/z) ratios of the parent and fragment ions in a mass spectrometer. The following tables summarize the key quantitative data for both molecules.
Table 1: Physicochemical Properties
| Property | Glycochenodeoxycholic acid (GCDCA) | This compound (GCDCA-d4) |
| Chemical Formula | C₂₆H₄₃NO₅ | C₂₆H₃₉D₄NO₅ |
| Molar Mass | 449.62 g/mol [1] | 453.65 g/mol |
| Isotopic Purity | N/A | Typically ≥98% |
Table 2: Mass Spectrometry Parameters for LC-MS/MS Analysis (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glycochenodeoxycholic acid (GCDCA) | 448.28[6] | 74.0[6][7] | 30 - 35[2][6] |
| This compound (GCDCA-d4) | 452.3[5] | 74.0[5] | ~35 |
Note: Optimal collision energies may vary depending on the specific mass spectrometer used.
Experimental Protocols for Metabolic Profiling
The following sections provide detailed methodologies for the quantification of GCDCA in biological samples using GCDCA-d4 as an internal standard.
Sample Preparation: Protein Precipitation for Plasma/Serum
This protocol is a common and effective method for extracting bile acids from plasma or serum samples.[6][7]
-
Sample Thawing: Thaw frozen plasma or serum samples on ice to prevent degradation of analytes.
-
Aliquoting: In a microcentrifuge tube, add 50 µL of the plasma or serum sample.
-
Internal Standard Spiking: Add a known amount (e.g., 10 µL of a 1 µg/mL solution) of the GCDCA-d4 internal standard working solution to each sample.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.[4]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the bile acids, to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[4]
-
Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section outlines a typical LC-MS/MS method for the separation and detection of GCDCA and GCDCA-d4.
Table 3: Typical LC-MS/MS Operating Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[7] |
| Column Temperature | 50°C[7] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol mixture with 0.1% formic acid[7] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL[7] |
| Gradient | Optimized for separation of bile acid isomers |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer[7] |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[7] |
| Capillary Voltage | ~3.0 kV[4] |
| Source Temperature | ~150°C[4] |
| Desolvation Gas Flow | ~800 L/hr[4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Note: These are example conditions and should be optimized for the specific instrumentation and application.
Visualizing the Workflow and Biological Context
Diagrams are essential for understanding complex experimental workflows and biological pathways. The following visualizations are provided in the DOT language for Graphviz.
Caption: Experimental workflow for GCDCA quantification.
Caption: Simplified biosynthesis of Glycochenodeoxycholic acid.
Conclusion
This compound is an indispensable tool for accurate and reliable metabolic profiling of its endogenous counterpart, GCDCA. Its use as an internal standard in LC-MS/MS-based methods allows for the correction of analytical variability, leading to high-quality quantitative data. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to develop and validate robust bioanalytical methods for studying the role of GCDCA in health and disease. The application of these methodologies will undoubtedly contribute to a deeper understanding of bile acid metabolism and its implications for drug development and clinical research.
References
- 1. restek.com [restek.com]
- 2. mac-mod.com [mac-mod.com]
- 3. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sciex.com [sciex.com]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Pioneering Pathways: An In-depth Technical Guide to Early Research on Deuterated Bile Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of metabolic research, the use of stable isotope-labeled compounds has been a cornerstone of progress, allowing for the safe and precise tracing of complex biochemical pathways in vivo. Among these, deuterated bile acids emerged in the mid-20th century as invaluable tools for unraveling the intricacies of cholesterol catabolism, bile acid kinetics, and the regulation of their synthesis. Early investigations using these heavy-atom-labeled molecules laid the foundational knowledge for our current understanding of enterohepatic circulation and its role in maintaining metabolic homeostasis. This technical guide provides a comprehensive overview of the seminal research in this field, focusing on the core methodologies, quantitative data, and the nascent understanding of regulatory pathways that these early studies elucidated.
The Dawn of a New Analytical Era: Deuterated Bile Acids as Tracers
The initial forays into understanding bile acid metabolism were marked by the use of radioactive isotopes. However, the advent of stable isotope labeling, particularly with deuterium, offered a safer and equally effective alternative for human studies. A pivotal moment in this transition was the demonstration that cholesterol labeled with deuterium is converted into cholic acid, solidifying the precursor-product relationship between these two molecules. This opened the door for a new wave of research focused on the kinetics and metabolism of individual bile acids.
Quantitative Insights from Early Tracer Studies
Early researchers meticulously administered deuterated bile acids to human subjects to quantify key metabolic parameters. These studies provided the first glimpses into the dynamic nature of the bile acid pool. The data gathered from these pioneering investigations are summarized below, offering a comparative look at the metabolic fate of different bile acids.
| Study Focus | Bile Acid Tracer | Subject Group | Key Findings |
| Feedback Regulation of Bile Acid Synthesis | [2H4]Cholic Acid | Healthy Volunteers | Administration of unlabeled cholic acid (15 mg/kg/day) for 3 weeks resulted in a significant decrease in the synthesis rate of endogenous cholic acid, demonstrating feedback inhibition. |
| [2H4]Chenodeoxycholic Acid | Healthy Volunteers | Administration of unlabeled chenodeoxycholic acid (15 mg/kg/day) for 3 weeks led to a potent suppression of endogenous cholic acid and chenodeoxycholic acid synthesis. | |
| Bile Acid Kinetics in Hyperlipoproteinemia | [2H2]Cholic Acid | Patients with Type IV Hyperlipoproteinemia | Showed an expanded cholic acid pool size and an increased synthesis rate compared to healthy controls. |
| [2H2]Chenodeoxycholic Acid | Patients with Type IV Hyperlipoproteinemia | Chenodeoxycholic acid pool size and synthesis rate were also significantly elevated in this patient group. | |
| Influence of Dietary Fiber on Bile Acid Metabolism | [2H4]Cholic Acid | Healthy Volunteers on a High-Fiber Diet | Increased fecal excretion of bile acids was observed, leading to a compensatory increase in the synthesis rate of cholic acid to maintain the pool size. |
Delving into the Methodologies: A Look at Early Experimental Protocols
The success of these early studies hinged on the development of robust and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) was the workhorse of this era, enabling the separation and quantification of deuterated and non-deuterated bile acids in complex biological matrices.
Synthesis of Deuterated Bile Acids
The preparation of deuterated bile acids for these in vivo studies was a critical first step. A common method for introducing deuterium into the steroid nucleus of bile acids involved a multi-step chemical synthesis. For example, the synthesis of [2,2,4,4-2H4]chenodeoxycholic acid often started from a 3-keto-7α-hydroxy-5β-cholanic acid precursor.
Experimental Protocol: Synthesis of [2,2,4,4-2H4]Chenodeoxycholic Acid
-
Enolization and Deuterium Exchange: The starting material, 3-keto-7α-hydroxy-5β-cholanic acid methyl ester, was dissolved in a solution of sodium deuteroxide in deuterated methanol (NaOD/MeOD).
-
Reaction Conditions: The mixture was refluxed for several hours to facilitate the exchange of the α-protons at the C-2 and C-4 positions with deuterium from the solvent.
-
Reduction of the Keto Group: The resulting deuterated 3-keto intermediate was then reduced back to a 3α-hydroxyl group using a stereospecific reducing agent, such as sodium borodeuteride (NaBD4), to introduce an additional deuterium atom at the C-3 position if desired, or more commonly, sodium borohydride (NaBH4) to maintain the original stereochemistry without further deuteration at this position.
-
Purification: The final product was purified using column chromatography on silica gel to isolate the [2,2,4,4-2H4]chenodeoxycholic acid methyl ester.
-
Hydrolysis: The methyl ester was then hydrolyzed to the free acid using potassium hydroxide in aqueous methanol.
Sample Preparation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of deuterated bile acids in biological samples like serum, bile, and feces required meticulous extraction and derivatization to make these non-volatile compounds suitable for GC-MS analysis.
Experimental Protocol: Analysis of Deuterated Bile Acids in Serum
-
Internal Standard Addition: A known amount of a different, often odd-numbered, bile acid (e.g., nor-deoxycholic acid) was added to the serum sample as an internal standard for quantification.
-
Alkaline Hydrolysis: The serum sample was subjected to alkaline hydrolysis with sodium hydroxide to deconjugate the glycine and taurine-conjugated bile acids.
-
Extraction: The hydrolyzed sample was acidified, and the free bile acids were extracted with an organic solvent, typically diethyl ether or ethyl acetate.
-
Derivatization: The extracted bile acids were then derivatized to form volatile esters. A common two-step derivatization involved:
-
Methylation: The carboxylic acid group was converted to a methyl ester using diazomethane or methanolic HCl.
-
Silylation: The hydroxyl groups were converted to trimethylsilyl (TMS) ethers using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
-
GC-MS Analysis: The derivatized sample was injected into a gas chromatograph equipped with a capillary column (e.g., OV-1 or SE-30). The GC separated the different bile acid derivatives based on their boiling points and retention times. The eluent from the GC was then introduced into a mass spectrometer.
-
Mass Spectrometric Detection: The mass spectrometer was operated in the electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) was employed. This involved monitoring the intensity of specific mass-to-charge ratio (m/z) ions characteristic of the deuterated and non-deuterated bile acid derivatives. For example, for the TMS ether methyl ester of chenodeoxycholic acid, the molecular ion (M+) would be monitored, and for its d4-labeled counterpart, the M+4 ion would be monitored. The ratio of the intensities of these ions was used to determine the isotopic enrichment.
Visualizing Early Concepts: Workflows and Regulatory Loops
The logical flow of these early experiments and the conceptual understanding of bile acid regulation can be visualized to provide a clearer picture of the scientific process and the state of knowledge at the time.
Early Understanding of Feedback Regulation
Long before the intricate details of nuclear receptor-mediated signaling were uncovered, early researchers understood that bile acids exerted a feedback control on their own synthesis. The use of deuterated tracers was instrumental in demonstrating this phenomenon in vivo.
Conclusion
The early research utilizing deuterated bile acids was a pivotal chapter in the study of lipid metabolism. The meticulous development of synthetic and analytical methods provided the first quantitative data on bile acid kinetics in humans, both in health and disease. These foundational studies not only established the principles of bile acid homeostasis but also paved the way for future discoveries in bile acid signaling and the development of bile acid-based therapeutics. This guide serves as a testament to the ingenuity and perseverance of these early pioneers and as a valuable resource for contemporary researchers building upon their legacy.
In-Depth Technical Guide: Certificate of Analysis for Glycochenodeoxycholic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical data and methodologies associated with the Certificate of Analysis (CoA) for Glycochenodeoxycholic acid-d4 (GCDCA-d4). Understanding the CoA is paramount for ensuring the quality, consistency, and reliability of experimental results in research and drug development. GCDCA-d4 is the deuterium-labeled form of Glycochenodeoxycholic acid, a primary glycine-conjugated bile acid. It is commonly used as an internal standard for the quantification of endogenous glycochenodeoxycholic acid in biological samples using mass spectrometry-based techniques.[1][2][3]
Quantitative Data Summary
The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound, compiled from various suppliers.
Table 1: Identification and Chemical Properties
| Parameter | Value | Source |
| Chemical Name | N-[(3α,5β,7α)-3,7-dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine | [3][4] |
| Synonym(s) | GCDCA-d4, Chenodeoxycholylglycine-d4 | [2][4][5] |
| CAS Number | 1201918-16-2 | [2][3][4][5][6] |
| Molecular Formula | C₂₆H₃₉D₄NO₅ | [3][4][5] |
| Molecular Weight | 453.65 g/mol (or 453.7 g/mol ) | [2][3][4][5][6] |
| Appearance | White to off-white solid or crystalline solid | [2][3][5] |
Table 2: Purity and Isotopic Enrichment
| Parameter | Specification | Method |
| Chemical Purity | ≥95% to >97% | NMR, HPLC |
| Isotopic Purity (Atom % D) | ≥98 atom % D | Mass Spectrometry |
| Deuterated Forms | ≥99% (d₁-d₄) | Mass Spectrometry |
Data compiled from multiple sources indicating typical ranges.[3][4][5][6][7]
Table 3: Formulation and Storage
| Parameter | Specification |
| Formulation | Crystalline solid or a pre-made solution (e.g., 100 µg/mL in methanol) |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years (when stored correctly) |
Data compiled from multiple sources.[2][3][4][7]
Experimental Protocols
The quality and purity of this compound are assessed using a variety of analytical techniques. The following are detailed methodologies for key experiments cited in a typical CoA.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of the this compound standard.
Methodology: A reverse-phase HPLC method is typically employed.
-
Instrumentation: A standard HPLC system equipped with a UV detector (e.g., Thermo Scientific Vanquish Horizon) is used.[8]
-
Column: A C18 column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm) is commonly utilized.[8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol mixture with 0.1% formic acid) is used to achieve separation.[8]
-
Column Temperature: The column is maintained at a constant temperature, for instance, 50°C.[8]
-
Injection Volume: A small volume of the sample, typically 10 µL, is injected.[8]
-
Detection: The eluent is monitored at a specific UV wavelength, and the peak area of the main component is compared to the total peak area to calculate the purity.
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
Objective: To confirm the isotopic enrichment and distribution of deuterium atoms in the this compound molecule.
Methodology: Mass spectrometry, often coupled with a chromatographic separation technique like LC or GC, is the standard method.
-
Instrumentation: A triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Quantis) is frequently used.[8]
-
Ionization: Negative mode Electrospray Ionization (ESI) is a common method for analyzing bile acids.[8]
-
Analysis Mode: Selective Reaction Monitoring (SRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for both the deuterated standard and any residual non-deuterated compound.[8]
-
Data Analysis: The relative intensities of the mass peaks corresponding to the deuterated (M+4) and non-deuterated (M) forms of the molecule are compared to calculate the isotopic purity and the percentage of different deuterated forms (d1-d4).[3][6]
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and to assess its purity.
Methodology: ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are used to elucidate the molecular structure.
-
Sample Preparation: A small amount of the substance is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the spectra are acquired.
-
Spectral Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum are analyzed to confirm the presence of all expected protons and the absence of significant impurities. The absence of proton signals at the deuterated positions confirms successful labeling. The ¹³C NMR spectrum provides information about the carbon skeleton.
Visualizations
Signaling Pathway Involvement
Glycochenodeoxycholic acid has been shown to trigger the PI3K/Akt signaling pathway, which is involved in cell proliferation and apoptosis.[1]
Caption: PI3K/Akt signaling pathway activated by Glycochenodeoxycholic acid.
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control analysis of a this compound standard.
Caption: Quality control workflow for this compound analysis.
Logical Structure of a Certificate of Analysis
This diagram shows the hierarchical relationship of the information presented in a typical Certificate of Analysis.
Caption: Logical information hierarchy of a Certificate of Analysis.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. esschemco.com [esschemco.com]
- 6. Glycochenodeoxycholic-2,2,4,4-d4 acid 98 atom % D, 98% (CP) | 1201918-16-2 [sigmaaldrich.com]
- 7. Glycochenodeoxycholic-2,2,4,4-d4 acid solution 100 μg/mL in methanol, ≥98 atom % D, ≥97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Commercial Sources and Technical Applications of Glycochenodeoxycholic acid-d4: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Glycochenodeoxycholic acid-d4 (GCDCA-d4), a deuterated internal standard crucial for the accurate quantification of its endogenous analogue, Glycochenodeoxycholic acid (GCDCA). This document is intended for researchers, scientists, and drug development professionals working in areas such as metabolic research, liver disease, and drug metabolism studies.
Introduction to this compound
Glycochenodeoxycholic acid (GCDCA) is a glycine-conjugated primary bile acid synthesized in the liver. It plays a significant role in lipid digestion and absorption. Alterations in GCDCA levels have been associated with various pathological conditions, including cholestatic liver diseases and hepatocellular carcinoma. This compound is a stable isotope-labeled form of GCDCA, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass. The use of deuterated internal standards like GCDCA-d4 is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative analyses.
Commercial Availability
Several reputable suppliers offer this compound for research purposes. The products are available in various formats, including neat solids and solutions in methanol. The following table summarizes the key quantitative information from prominent commercial sources.
| Supplier | Product Number | CAS Number | Purity | Isotopic Enrichment (atom % D) | Format |
| Avanti Research | A83273 | 1201918-16-2 | Not specified | Not specified | Not specified |
| Cayman Chemical | 21890 / MaxSpec® Standard | 1201918-16-2 | ≥95% | Not specified | Solution in methanol (100 µg/ml) |
| Expert Synthesis Solutions | ESS0537 | 1201918-16-2 | >97% by NMR | >98% | Off-White solid |
| MedChemExpress | HY-N2334S | 1201918-16-2 | 99.90% | Not specified | Not specified |
| Sigma-Aldrich | G4165 | Not specified | ≥97% (CP) | ≥98 atom % D | Solution in methanol (100 µg/mL) |
Experimental Protocols: Quantification of Glycochenodeoxycholic Acid using LC-MS/MS with a Deuterated Internal Standard
The following is a generalized protocol for the quantification of Glycochenodeoxycholic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is a composite based on methodologies described in the literature and should be optimized for specific experimental needs.[1][2][3][4]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum or plasma, add 20 µL of an internal standard working solution containing this compound (concentration to be optimized based on expected endogenous levels).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the bile acids. The column is then washed and re-equilibrated. The specific gradient profile should be optimized for the separation of the bile acid panel of interest.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50 °C.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acids.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both Glycochenodeoxycholic acid and this compound are monitored. These transitions need to be optimized on the specific mass spectrometer being used.
-
Example transitions for GCDCA: m/z 448.3 → m/z 74.1
-
Example transitions for GCDCA-d4: m/z 452.3 → m/z 74.1
-
-
Instrument Parameters: Dwell time, collision energy, and other MS parameters should be optimized to achieve maximum sensitivity and specificity.
-
3. Data Analysis
-
Peak areas for both the endogenous Glycochenodeoxycholic acid and the this compound internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.
-
The concentration of Glycochenodeoxycholic acid in the unknown samples is then calculated from the calibration curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway involving Glycochenodeoxycholic acid and a typical experimental workflow for its quantification.
References
- 1. Rapid analysis of bile acids in different biological matrices using LC-ESI-MS/MS for the investigation of bile acid transformation by mammalian gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BA metabolomics analysis by LC-MS [bio-protocol.org]
Methodological & Application
Application Note and Protocol for the Quantification of Glycochenodeoxycholic acid-d4 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycochenodeoxycholic acid (GCDCA) is a glycine-conjugated primary bile acid synthesized in the liver from cholesterol.[1][2] Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins.[1] Beyond their role in digestion, bile acids act as signaling molecules that regulate various metabolic processes, making their quantification essential in clinical research and drug development.[3][4] This document outlines a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Glycochenodeoxycholic acid-d4 (GCDCA-d4), a stable isotope-labeled internal standard crucial for the accurate determination of endogenous GCDCA levels in biological matrices.[5] The use of stable isotope dilution analysis with LC-MS/MS is a robust technique for quantitative bioanalysis, minimizing matrix effects and improving assay precision and accuracy.[6][7]
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound in biological samples, primarily focusing on plasma and serum.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting bile acids from serum and plasma samples.[8][9]
Materials:
-
Human or animal plasma/serum samples
-
This compound (Internal Standard) solution in methanol
-
Acetonitrile (ACN), HPLC or LC-MS grade[1]
-
Methanol (MeOH), HPLC or LC-MS grade[1]
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.[9]
-
Add 20 µL of the this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[3]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[10]
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can either be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[3][10]
Liquid Chromatography (LC) Conditions
The following LC conditions are recommended for the separation of this compound.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II Bio LC or equivalent[1] |
| Column | Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm[9] |
| Column Temperature | 50 °C[9] |
| Mobile Phase A | 0.1% Formic acid in Water[9] |
| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v)[9] |
| Flow Rate | 0.65 mL/min[9] |
| Injection Volume | 10 µL[9] |
| Gradient | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 7.5 | 30 | 70 |
| 7.6 | 2 | 98 |
| 9.0 | 2 | 98 |
| 9.1 | 60 | 40 |
| 10.0 | 60 | 40 |
Mass Spectrometry (MS/MS) Conditions
The following MS/MS parameters are recommended for the detection of this compound.
| Parameter | Recommended Setting |
| Mass Spectrometer | Agilent 6495D Triple Quadrupole or equivalent[1] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[9] |
| Ion Spray Voltage | -4200 V[6] |
| Source Temperature | 500 °C[6] |
| Gas 1 (Nebulizer Gas) | 35 psi[6] |
| Gas 2 (Heater Gas) | 45 psi[6] |
| Curtain Gas | 35 psi[6] |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | See Table 3 |
Table 3: MRM Transition for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| GCDCA-d4 | 453.3 | 74.1 | 100 | -35 |
Data Presentation
Quantitative data should be presented in a clear and structured format. Below are example tables for summarizing calibration curve data and method validation parameters.
Table 4: Example Calibration Curve Data for GCDCA-d4
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
Table 5: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery (%) | 85-115% |
| Matrix Effect (%) | < 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound.
Caption: Workflow for GCDCA-d4 analysis.
Bile Acid Synthesis Pathway
The diagram below provides a simplified overview of the primary bile acid synthesis pathway, indicating the position of Glycochenodeoxycholic acid.
Caption: Primary bile acid synthesis pathway.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Bile acid analysis [sciex.com]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of the major bile acids in serum by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Note: UPLC-MS/MS Protocol for the Quantification of Glycochenodeoxycholic acid-d4
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Glycochenodeoxycholic acid-d4 (GCDCA-d4) in biological matrices using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). GCDCA-d4 is a deuterated internal standard crucial for the accurate quantification of the endogenous bile acid, Glycochenodeoxycholic acid (GCDCA).
Introduction
Bile acids are critical signaling molecules involved in cholesterol metabolism, lipid digestion, and the regulation of various metabolic pathways.[1][2] Glycochenodeoxycholic acid (GCDCA) is a glycine-conjugated primary bile acid synthesized in the liver. Accurate and robust quantification of bile acids like GCDCA in biological samples is essential for understanding liver function, diagnosing hepatobiliary diseases, and in drug development to assess potential hepatotoxicity.[1][2]
Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for the analysis of bile acids.[3] The use of stable isotope-labeled internal standards, such as this compound (GCDCA-d4), is critical to correct for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[4] This application note details a comprehensive UPLC-MS/MS method for the analysis of GCDCA-d4, which can be adapted for the quantification of endogenous GCDCA.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the UPLC-MS/MS analysis of this compound. These parameters have been compiled from various established methods for bile acid analysis.[1][5][6]
| Parameter | Value | Reference |
| Analyte | This compound (GCDCA-d4) | |
| Precursor Ion (Q1) [M-H]⁻ | 452.3 | [6] |
| Product Ion (Q3) | 74.0 | [6] |
| Ionization Mode | Negative Electrospray (H-ESI) | [5][7] |
| Typical Retention Time | 4.8 - 7.15 min | [1][6] |
| UPLC Column | Reversed-phase C18 (e.g., 1.9 µm, 100 x 2.1 mm) | [1][7] |
| Mobile Phase A | Water with additives (e.g., 0.1% Formic Acid or 5 mM Ammonium Acetate) | [8] |
| Mobile Phase B | Acetonitrile/Methanol with additives | |
| Flow Rate | 0.3 - 0.6 mL/min | [6] |
| Injection Volume | 10 µL | [7] |
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, UPLC-MS/MS analysis, and data processing for the quantification of GCDCA-d4.
Materials and Reagents
-
This compound (GCDCA-d4) standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid or Ammonium Acetate
-
Biological matrix (e.g., human serum, plasma)
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting bile acids from serum or plasma.[1][7]
-
Pipette 100 µL of the biological sample (serum or plasma) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (if GCDCA-d4 is not the analyte of interest) to precipitate proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: A system capable of binary solvent delivery and rapid gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[7]
UPLC Conditions:
-
Column: Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm[7]
-
Column Temperature: 50 °C[7]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL[7]
-
Gradient:
-
0-1 min: 10% B
-
1-17 min: Linear gradient to 35% B
-
17-20 min: Linear gradient to 50% B
-
20-22 min: Linear gradient to 90% B
-
22-23 min: Hold at 90% B
-
23-24 min: Return to 10% B
-
24-30 min: Re-equilibration at 10% B[5]
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI)[7]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: -4500 V
-
Vaporizer Temperature: 350 °C[7]
-
Ion Transfer Tube Temperature: 300 °C[7]
-
MRM Transition for GCDCA-d4:
-
Q1 (Precursor Ion): 452.3 m/z
-
Q3 (Product Ion): 74.0 m/z
-
-
Collision Energy (CE) and other compound-specific parameters should be optimized for the specific instrument used.
Data Analysis
-
Acquire data using the instrument-specific software.
-
Integrate the peak area for the 452.3 -> 74.0 m/z transition corresponding to GCDCA-d4.
-
If quantifying endogenous GCDCA, create a calibration curve by plotting the peak area ratio of the analyte to the internal standard (GCDCA-d4) against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the UPLC-MS/MS analysis of this compound.
Caption: Workflow for GCDCA-d4 analysis.
This application note provides a robust and detailed UPLC-MS/MS protocol for the analysis of this compound. The methodology can be readily implemented in research and drug development settings for the accurate quantification of this important bile acid internal standard.
References
- 1. medpace.com [medpace.com]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Bile acid analysis [sciex.com]
- 5. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. BA metabolomics analysis by LC-MS [bio-protocol.org]
Application Notes: Glycochenodeoxycholic Acid-d4 in Metabolic Analysis
References
- 1. Simultaneous determination of pool sizes and fractional turnover rates, of deoxycholic acid, cholic acid and chenodeoxycholic acid in man by isotope dilution with 2H and 13C labels and serum sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates by means of stable isotope dilution technique, making use of deuterated cholic acid and chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile Acids and Metabolic Regulation: Mechanisms and clinical responses to bile acid sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A physiologically based model of bile acid metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Glycochenodeoxycholic acid-d4 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycochenodeoxycholic acid (GCDCA) is a primary conjugated bile acid synthesized in the liver from cholesterol, playing a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins.[1][2][3][4] Beyond its digestive functions, GCDCA acts as a signaling molecule, modulating various metabolic and inflammatory pathways.[5][6] Dysregulation of GCDCA levels has been implicated in several pathological conditions, including cholestatic liver diseases, hepatocellular carcinoma, and metabolic syndrome.[7][8][9][10][11]
Glycochenodeoxycholic acid-d4 (GCDCA-d4) is a stable, deuterium-labeled isotopologue of GCDCA.[10] Its primary application in clinical research is as an internal standard for the accurate quantification of endogenous GCDCA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][12] The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high precision and accuracy.[13][14]
These application notes provide an overview of the key applications of GCDCA-d4 in clinical research, detail relevant signaling pathways, and offer a comprehensive experimental protocol for the quantification of GCDCA in human serum/plasma.
Key Applications in Clinical Research
The quantification of GCDCA using GCDCA-d4 as an internal standard is pivotal in several areas of clinical research:
-
Hepatology and Gastroenterology:
-
Cholestatic Liver Diseases: Elevated levels of hydrophobic bile acids like GCDCA are cytotoxic and contribute to liver injury in conditions such as primary biliary cholangitis (PBC), primary sclerosing cholangitis (PSC), and obstructive jaundice.[7][8][9] Monitoring GCDCA levels can aid in understanding disease progression and the efficacy of therapeutic interventions.
-
Non-alcoholic Fatty Liver Disease (NAFLD): Alterations in bile acid profiles are observed in NAFLD and its progressive form, non-alcoholic steatohepatitis (NASH).
-
Inflammatory Bowel Disease (IBD): The gut microbiota extensively metabolizes bile acids, and changes in bile acid pools are associated with IBD.[7]
-
-
Oncology:
-
Metabolic Diseases:
-
Drug Development:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Investigating the effect of new chemical entities on bile acid metabolism and transport.
-
Biomarker Discovery: Identifying GCDCA as a potential biomarker for drug-induced liver injury (DILI) or as an endogenous probe for transporter function (e.g., OATP1B3).[16][17]
-
Signaling Pathways Involving Glycochenodeoxycholic Acid
GCDCA exerts its biological effects through various signaling pathways. Understanding these pathways is crucial for interpreting data from clinical studies.
Farnesoid X Receptor (FXR) Signaling
GCDCA is a natural ligand for the Farnesoid X Receptor (FXR), a nuclear receptor that is a master regulator of bile acid, lipid, and glucose metabolism.[5][15] While chenodeoxycholic acid (CDCA) is a more potent FXR agonist, GCDCA also influences FXR activity.[18][19][20] FXR activation generally leads to the suppression of bile acid synthesis and promotes their efflux from hepatocytes, a protective mechanism against bile acid overload.[15][20]
Caption: FXR Signaling Pathway Activation by GCDCA.
NLRP3 Inflammasome-Mediated Pyroptosis
In the context of cholestatic liver injury, GCDCA can induce a pro-inflammatory form of programmed cell death called pyroptosis in hepatocytes. This process is mediated by the NLRP3 inflammasome and leads to the activation of hepatic stellate cells (HSCs), promoting liver fibrosis.[8][9]
References
- 1. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Glycochenodeoxycholic Acid | C26H43NO5 | CID 12544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Glycochenodeoxycholic acid induces the release of IL-1beta from L02 cells via the NLRP3/caspase-1/GSDMD pathway to activate LX2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Glycochenodeoxycholic Acid (GCDCA): Key Applications & How to Choose a High-Purity Supplier - Knowledge [m.pioneer-biotech.com]
- 12. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iroatech.com [iroatech.com]
- 14. cerilliant.com [cerilliant.com]
- 15. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Population Pharmacokinetic Modeling of Glycochenodeoxycholic Acid 3‐O‐Sulfate (GCDCA‐S) as Endogenous Biomarker of OATP1B3 and OAT3 Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. researchgate.net [researchgate.net]
- 20. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycochenodeoxycholic acid-d4 Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation and analysis of Glycochenodeoxycholic acid-d4 (GCDCA-d4), a deuterated internal standard crucial for the accurate quantification of its endogenous counterpart, Glycochenodeoxycholic acid (GCDCA), in various biological matrices. The methodologies outlined herein are essential for researchers in drug development and metabolic studies, ensuring robust and reproducible results.
Introduction
Glycochenodeoxycholic acid (GCDCA) is a primary conjugated bile acid synthesized in the liver from cholesterol.[1] It plays a significant role in the digestion and absorption of dietary fats and lipids.[2] Beyond its digestive functions, GCDCA is recognized as a signaling molecule involved in metabolic and inflammatory pathways.[3][4] Elevated levels of GCDCA have been associated with cholestatic liver diseases and have been shown to induce hepatocyte injury and fibrosis.[3] Given its biological importance, the accurate quantification of GCDCA in biological samples is critical. The use of a stable isotope-labeled internal standard, such as this compound (GCDCA-d4), is the gold standard for mass spectrometry-based quantification, as it effectively corrects for matrix effects and variations during sample preparation and analysis.[5][6]
This application note details three common sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of bile acids using the described sample preparation methods coupled with LC-MS/MS.
Table 1: Solid-Phase Extraction (SPE) Performance
| Parameter | Value | Reference |
| Recovery | 89.1% - 100.2% | [7][8] |
| LOD | 0.03 - 7 ng/mL | [9] |
| LOQ | 0.09 - 21 ng/mL | [9] |
| Intra-assay Precision (%CV) | 0.5% - 9.3% | [8] |
Table 2: Liquid-Phase Microextraction (LPME) Performance
| Parameter | Value | Reference |
| LOD | 1.0 µg/L | [10][11] |
| LOQ | 5.0 µg/L | [10][11] |
| Intra-assay Precision (%CV) | 2.1% - 11.9% | [10][11] |
Table 3: Protein Precipitation Performance in Serum
| Parameter | Value | Reference |
| LOD | 0.01 - 1 ng/mL | [9] |
| LOQ | 0.02 - 3.5 ng/mL | [9] |
| Mean %CV | < 10% | [12] |
Experimental Protocols
Protein Precipitation (PPT) for Serum and Plasma Samples
This protocol is a rapid and straightforward method for removing proteins from serum or plasma samples.[12]
Materials:
-
Serum or plasma sample
-
Acetonitrile (ACN), ice-cold
-
GCDCA-d4 internal standard (IS) solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 13,000 rpm and 4°C)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 methanol:water with 0.1% formic acid)
Procedure:
-
Pipette 200 µL of serum or plasma into a 1.5 mL microcentrifuge tube.[12]
-
Add 20 µL of the GCDCA-d4 internal standard mixture.[12]
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.[12]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[12]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a new tube.[12]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[7]
-
Reconstitute the dried extract in 200 µL of the reconstitution solution.[7]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Cleaner Sample Extracts
SPE is a more rigorous technique that provides cleaner extracts by removing interfering matrix components, making it suitable for complex matrices like urine and bile.[7]
Materials:
-
Biological fluid sample (e.g., urine, diluted bile)
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
GCDCA-d4 internal standard (IS) solution
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Reconstitution solution
Procedure:
-
Sample Pre-treatment: Dilute the sample as needed (e.g., bile 1:10 with water). Add the GCDCA-d4 internal standard.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water through it. Do not allow the cartridge to dry out.[13]
-
Sample Loading: Load the pre-treated sample onto the conditioned C18 SPE cartridge.[7]
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the bile acids with 5 mL of methanol into a clean collection tube.[7]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[13] Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS/MS method (e.g., 100 µL).[13]
Liquid-Liquid Extraction (LLE) for Complex Matrices
LLE is particularly effective for extracting bile acids from highly complex matrices such as liver tissue and feces.[7]
Materials:
-
Homogenized tissue or fecal sample
-
Organic solvent (e.g., acetonitrile or ethyl acetate)[7]
-
GCDCA-d4 internal standard (IS) solution
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution
Procedure:
-
Homogenization: Homogenize the tissue or fecal sample in deionized water.[7]
-
Extraction: Add the GCDCA-d4 internal standard and a suitable volume of organic solvent (e.g., acetonitrile) to the homogenate.[7]
-
Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge to separate the aqueous and organic layers.[7]
-
Supernatant Collection: Carefully collect the organic supernatant which contains the bile acids.[7] For maximum recovery, a second extraction of the aqueous layer can be performed.[7]
-
Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a stream of nitrogen.[7] Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7]
Visualizations
Experimental Workflow
Caption: Workflow for GCDCA-d4 sample preparation and analysis.
GCDCA Signaling Pathway in Hepatocytes
Recent studies have elucidated the role of GCDCA in inducing hepatocyte pyroptosis, a form of programmed cell death, which can contribute to liver injury and fibrosis.[3][14]
Caption: GCDCA signaling pathway leading to liver fibrosis.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Determination of Bile Acids in Piglet Bile by Solid Phase Extraction and Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New method for the determination of bile acids in human plasma by liquid-phase microextraction using liquid chromatography-ion-trap-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Quantification of Glycochenodeoxycholic Acid-d4 in Serum and Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycochenodeoxycholic acid (GCDCA) is a primary conjugated bile acid synthesized in the liver from chenodeoxycholic acid and glycine.[1][2][3] It plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins.[1] Altered levels of GCDCA in serum and plasma are associated with various liver diseases, including cholestasis and cirrhosis, making it a significant biomarker for hepatic function.[1] Furthermore, GCDCA has been implicated in signaling pathways that regulate inflammation and cell proliferation, such as activating the STAT3 signaling pathway in hepatocellular carcinoma cells.[4]
Glycochenodeoxycholic acid-d4 (GCDCA-d4) is a stable isotope-labeled internal standard used for the accurate and precise quantification of endogenous GCDCA in biological matrices like serum and plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[8][9]
These application notes provide a detailed protocol for the extraction and quantification of GCDCA in human serum and plasma using GCDCA-d4 as an internal standard.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Glycochenodeoxycholic acid using LC-MS/MS with GCDCA-d4 as an internal standard. These values are compiled from various published methods and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value Range | Reference |
| Lower Limit of Quantification (LLOQ) | 5 - 11 ng/mL | [10][11] |
| Upper Limit of Quantification (ULOQ) | 2500 - 5000 ng/mL | [6][11] |
| Intra-assay Precision (%CV) | < 10% | [11] |
| Inter-assay Precision (%CV) | < 15% | [11][12] |
| Accuracy/Recovery | 85 - 115% | [11][12] |
Table 2: Example Mass Spectrometry Transitions for GCDCA and GCDCA-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Glycochenodeoxycholic acid (GCDCA) | 448.3 | 74.0 | Negative ESI |
| This compound (GCDCA-d4) | 452.3 | 74.0 | Negative ESI |
Note: The m/z 74 fragment corresponds to the glycine moiety. Specific transitions should be optimized for the mass spectrometer being used.
Experimental Protocols
This section details the methodology for the quantification of GCDCA in serum and plasma samples using GCDCA-d4 as an internal standard.
Materials and Reagents
-
Glycochenodeoxycholic acid (GCDCA) standard
-
This compound (GCDCA-d4) internal standard
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid
-
Ammonium acetate
-
Human serum/plasma (blank and study samples)
-
Microcentrifuge tubes
-
96-well plates
-
Solid Phase Extraction (SPE) cartridges (optional)
Protocol 1: Sample Preparation using Protein Precipitation
This is a rapid and straightforward method suitable for high-throughput analysis.
-
Prepare Internal Standard Spiking Solution: Prepare a working solution of GCDCA-d4 in methanol at a concentration of approximately 500 ng/mL.
-
Sample Aliquoting: Aliquot 100 µL of serum or plasma sample, calibration standards, and quality control samples into microcentrifuge tubes.[6]
-
Internal Standard Addition: Add 20 µL of the GCDCA-d4 internal standard working solution to each tube.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.[6][13]
-
Vortex and Centrifuge: Vortex the tubes for 1 minute, then centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[14]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.[6]
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water).[13][15]
-
Analysis: The samples are now ready for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
This method provides a cleaner extract, which can reduce matrix effects and improve sensitivity.
-
Prepare Internal Standard Spiking Solution: As described in Protocol 1.
-
Sample Pre-treatment: To 1.0 mL of serum or plasma, add the GCDCA-d4 internal standard. Add 7.5 mL of a mobile phase/NaOH solution mixture.[16]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.[16]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[16]
-
Washing: Wash the cartridge with 10.0 mL of water, followed by 3.0 mL of 10% acetone in water, and then another 10.0 mL of water to remove interferences.[16]
-
Elution: Elute the analytes from the cartridge with 2.0 mL of methanol.[16]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in Protocol 1.
-
Analysis: The samples are ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) is commonly used.[6]
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium acetate buffer.[12][14]
-
Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.[14]
-
Flow Rate: 0.4 - 0.6 mL/min.[14]
-
Gradient: A gradient elution is employed to separate GCDCA from other bile acids and matrix components. A typical gradient might start at 40% B, increase to 98% B over several minutes, hold, and then return to initial conditions for equilibration.[14]
-
Injection Volume: 10 µL.[14]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray ionization (ESI) in negative mode.[6]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the transitions for GCDCA (e.g., 448.3 -> 74.0) and GCDCA-d4 (e.g., 452.3 -> 74.0).[5]
-
Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's recommendations.
-
Visualizations
Experimental Workflow
Caption: Workflow for GCDCA quantification in serum/plasma.
Signaling Pathway of Glycochenodeoxycholic Acid
Caption: GCDCA-mediated STAT3 signaling in cancer cells.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Glycochenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 3. Glycochenodeoxycholic Acid | C26H43NO5 | CID 12544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medpace.com [medpace.com]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. Quantitation of serum bile acids by isotope dilution with 13C-labelled homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay of the major bile acids in serum by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Characterization of Bile Acids in Human Biological Samples and Effect of 4-Week Strawberry Intake on Bile Acid Composition in Human Plasma [mdpi.com]
- 13. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. Quantifying Serum Level of Glycochenodeoxycholic Acid Using High Performance Liquid Chromatography in Obstructive Jaundice Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Fecal Bile Acids Using Glycochenodeoxycholic acid-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial signaling molecules in the gastrointestinal tract, modulating lipid digestion, glucose homeostasis, and inflammatory responses through complex signaling pathways. The composition and concentration of bile acids in feces reflect the interplay between hepatic synthesis, intestinal bacterial metabolism, and enterohepatic circulation.[1][2][3] Accurate quantification of fecal bile acids is therefore essential for understanding gut health and the pathophysiology of various diseases, including inflammatory bowel disease, liver cirrhosis, and metabolic disorders.[1][4] This application note provides a detailed protocol for the quantitative analysis of fecal bile acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Glycochenodeoxycholic acid-d4 (GCDCA-d4) as an internal standard for improved accuracy and precision.
Signaling Pathways of Bile Acids
Bile acids exert their physiological effects by activating specific receptors, primarily the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (TGR5).[1] Activation of these receptors triggers downstream signaling cascades that regulate gene expression involved in bile acid, lipid, and glucose metabolism.[1][2] The gut microbiota plays a pivotal role in transforming primary bile acids (e.g., cholic acid and chenodeoxycholic acid) synthesized in the liver into secondary bile acids (e.g., deoxycholic acid and lithocholic acid), which have different receptor affinities and signaling properties.[1][3]
References
- 1. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Bile acids as modulators of gut microbiota composition and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glycochenodeoxycholic acid-d4 for Liver Disease Biomarker Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycochenodeoxycholic acid (GCDCA), a primary conjugated bile acid synthesized in the liver, has emerged as a significant biomarker in the study of various liver diseases.[1][2] Alterations in bile acid metabolism are closely linked to the pathophysiology of liver injury, inflammation, and fibrosis.[3] Elevated serum levels of GCDCA are associated with cholestasis, cirrhosis, chronic hepatitis, and non-alcoholic fatty liver disease (NAFLD), making it a valuable tool for diagnostics and monitoring disease progression.[1][4][5][6][7] Glycochenodeoxycholic acid-d4 (GCDCA-d4) is a stable isotope-labeled internal standard essential for the accurate and precise quantification of endogenous GCDCA levels in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of GCDCA-d4 in liver disease biomarker research.
Data Presentation
The following table summarizes quantitative data on the changes in Glycochenodeoxycholic acid (GCDCA) levels observed in various liver diseases compared to healthy controls, as reported in several studies.
| Liver Disease | Biological Matrix | Change in GCDCA Levels | Study Population | Citation |
| Liver Cirrhosis | Serum | Significantly Increased | Patients with Hepatitis B-induced Cirrhosis vs. Healthy Controls | [8][9] |
| Liver Cirrhosis | Serum | Significantly Increased | Patients with early cirrhosis vs. Patients with chronic hepatitis | [10][5] |
| Chronic Hepatitis | Serum | Significantly Increased | Patients with Chronic Hepatitis B vs. Healthy Controls | [7] |
| Hepatitis | Plasma | Significantly Elevated | Patients with Metabolic Dysfunction-Associated Steatohepatitis (MASH) and Alcoholic Hepatitis (AH) vs. Control Group | [2] |
| Non-alcoholic fatty liver disease (NAFLD) | Plasma | Elevated in women with NAFLD | Women with NAFLD vs. Healthy Controls | [6] |
| Hepatocellular Carcinoma (HCC) | Serum | Higher than in healthy controls | Patients with HCC vs. Healthy Controls | [11] |
| Hepatocellular Carcinoma (HCC) | Serum | Decreased compared to cirrhosis | Patients with HCC vs. Patients with Cirrhosis | [11] |
Signaling Pathway of GCDCA-Induced Liver Fibrosis
Elevated levels of GCDCA can contribute to liver injury and fibrosis through the activation of the NLRP3 inflammasome in hepatocytes.[1][12] This signaling cascade leads to the production of pro-inflammatory cytokines and ultimately promotes the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.
Experimental Protocols
Protocol 1: Quantification of GCDCA in Human Serum using UPLC-MS/MS
This protocol outlines a method for the quantitative analysis of GCDCA in human serum using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with GCDCA-d4 as an internal standard.
1. Materials and Reagents:
-
Glycochenodeoxycholic acid (GCDCA) analytical standard
-
This compound (GCDCA-d4) internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human serum samples (store at -80°C)
-
Microcentrifuge tubes
-
96-well plates
2. Sample Preparation (Protein Precipitation):
-
Thaw serum samples on ice.
-
In a microcentrifuge tube, add 100 µL of human serum.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard, GCDCA-d4 (concentration to be optimized, e.g., 100 ng/mL).[13]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[14]
3. UPLC-MS/MS Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. The total run time is typically between 5-15 minutes.[15]
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40-50°C
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API-5500, Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
GCDCA: Precursor ion (m/z) -> Product ion (m/z)
-
GCDCA-d4: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values need to be optimized for the instrument used)
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for both GCDCA and GCDCA-d4.
-
Calculate the peak area ratio of GCDCA to GCDCA-d4.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. The calibration curve should cover the expected concentration range of GCDCA in the samples.
-
Determine the concentration of GCDCA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow for Biomarker Analysis
The following diagram illustrates a typical workflow for the identification and validation of GCDCA as a liver disease biomarker.
Conclusion
Glycochenodeoxycholic acid is a promising biomarker for various liver diseases, and its accurate quantification is crucial for both research and clinical applications. The use of GCDCA-d4 as an internal standard in LC-MS/MS methods ensures high precision and accuracy. The provided protocols and workflows offer a comprehensive guide for researchers and drug development professionals to effectively utilize GCDCA-d4 in their liver disease biomarker studies. Further research into the signaling pathways involving GCDCA will continue to elucidate its role in liver pathophysiology and may reveal novel therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Plasma Bile Acid Metabolomic Analysis in Metabolic Dysfunction-Associated Steatohepatitis and Alcoholic Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circulating bile acid concentrations and non-alcoholic fatty liver disease in Guatemala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acids and sphingolipids in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of bile acids in the diagnosis and progression of liver cirrhosis: A prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gender-Specific Bile Acid Profiles in Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging roles of bile acids in chronic hepatitis, liver cirrhosis, and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum Bile Acids Are Associated with Pathological Progression of Hepatitis B-induced Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum Bile Acids Are Associated with Pathological Progression of Hepatitis B-Induced Cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycochenodeoxycholic acid induces the release of IL-1beta from L02 cells via the NLRP3/caspase-1/GSDMD pathway to activate LX2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile acids as drivers and biomarkers of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycochenodeoxycholic acid induces the release of IL-1beta from L02 cells via the NLRP3/caspase-1/GSDMD pathway to activate LX2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medpace.com [medpace.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Application of Glycochenodeoxycholic Acid-d4 in Obesity Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Obesity is a complex metabolic disorder characterized by excessive fat accumulation, posing a significant risk for developing type 2 diabetes, cardiovascular diseases, and non-alcoholic fatty liver disease. Bile acids (BAs), once considered solely as digestive aids, have emerged as critical signaling molecules in regulating lipid and glucose metabolism, energy homeostasis, and inflammation, making them a key area of investigation in obesity research.[1][2][3] Glycochenodeoxycholic acid (GCDCA) is a primary conjugated bile acid, synthesized in the liver from chenodeoxycholic acid (CDCA) and glycine. Alterations in the circulating levels of conjugated bile acids, including GCDCA, have been associated with obesity and improvements in metabolic health following weight-loss interventions.[4][5]
Glycochenodeoxycholic acid-d4 (GCDCA-d4) is a stable isotope-labeled internal standard used for the accurate and precise quantification of endogenous GCDCA and other bile acids in biological matrices. Its application is crucial in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based metabolomics to correct for variations in sample preparation and instrument response, ensuring reliable data for understanding the role of bile acids in obesity.[6][7]
Core Applications in Obesity Research
-
Accurate Quantification of Bile Acid Profiles: GCDCA-d4 is an essential internal standard for LC-MS/MS methods to determine the concentrations of individual bile acids in various biological samples, including plasma, serum, liver tissue, and feces.[6][8] This allows for the precise profiling of bile acid pools in lean versus obese subjects and in response to therapeutic interventions.
-
Investigating the Role of Gut Microbiota: The gut microbiome significantly influences the composition of the bile acid pool through deconjugation and biotransformation.[9] GCDCA-d4 aids in quantifying changes in conjugated bile acids like GCDCA, providing insights into the interplay between gut bacteria, bile acid signaling, and obesity.
-
Monitoring Therapeutic Efficacy: In clinical and pre-clinical trials of anti-obesity drugs or lifestyle interventions, GCDCA-d4 is used to track changes in bile acid metabolism. For example, studies have shown that weight-loss diets can alter the levels of circulating GCDCA, which correlate with improvements in glycemic control and insulin sensitivity.[4][5]
-
Elucidating Bile Acid Signaling Pathways: By enabling accurate measurement of specific bile acids, GCDCA-d4 facilitates the study of how these molecules interact with key receptors such as the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).[1][10] These pathways are pivotal in regulating metabolic processes that are dysregulated in obesity.
Experimental Protocols
Protocol 1: Quantification of Glycochenodeoxycholic Acid in Human Plasma/Serum using LC-MS/MS
This protocol describes a standard method for the quantitative analysis of GCDCA and other bile acids in human plasma or serum using GCDCA-d4 as an internal standard.
1. Materials and Reagents:
-
Glycochenodeoxycholic acid (GCDCA) analytical standard
-
This compound (GCDCA-d4) internal standard
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Human plasma or serum samples
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma/serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Add 10 µL of the GCDCA-d4 internal standard solution (concentration to be optimized based on instrument sensitivity, e.g., 1 µM).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any insoluble debris.
-
Transfer the supernatant to an LC autosampler vial for analysis.
3. LC-MS/MS Conditions (Illustrative):
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
GCDCA: Precursor ion (m/z) 448.3 → Product ion (m/z) 74.0
-
GCDCA-d4: Precursor ion (m/z) 452.3 → Product ion (m/z) 74.0
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
4. Data Analysis:
-
Generate a calibration curve using known concentrations of GCDCA standard spiked into a surrogate matrix (e.g., charcoal-stripped serum).
-
Calculate the peak area ratio of the endogenous GCDCA to the GCDCA-d4 internal standard.
-
Quantify the concentration of GCDCA in the samples by interpolating the peak area ratios against the calibration curve.
Data Presentation
The use of GCDCA-d4 as an internal standard allows for the generation of reliable quantitative data. Below are examples of how such data can be presented.
Table 1: Circulating Glycochenodeoxycholic Acid (GCDCA) Levels in Response to a Weight-Loss Intervention in Obese Women.
| Analyte | Pre-Intervention (nM) | Post-Intervention (nM) | Percent Change | p-value | Reference |
| GCDCA | 120.5 ± 25.3 | 138.6 ± 30.1 | +15% | <0.05 | [4] |
Data are presented as mean ± standard deviation. This table is illustrative based on findings reported in the literature.
Table 2: Correlation of Changes in Bile Acid Concentrations with Metabolic Parameters.
| Bile Acid Change (6-month) | Association with 2-year Change in HOMA-IR | p-value | Reference |
| ↓ GCDCA | Improved Insulin Sensitivity | <0.05 | [5] |
| ↓ TCDCA | Improved Insulin Sensitivity | <0.05 | [5] |
| ↓ GUDCA | Improved Insulin Sensitivity | <0.05 | [5] |
HOMA-IR: Homeostatic Model Assessment for Insulin Resistance. This table summarizes findings on the association between reductions in specific bile acids and improvements in insulin sensitivity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Bile acid signaling in metabolic regulation.
Caption: LC-MS/MS workflow for bile acid analysis.
References
- 1. Activation of bile acid signaling improves metabolic phenotypes in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence of functional bile acid signaling pathways in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exercise training and diet-induced weight loss increase markers of hepatic bile acid (BA) synthesis and reduce serum total BA concentrations in obese women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in circulating bile acid subtypes in response to weight-loss diets are associated with improvements in glycemic status and insulin resistance: The POUNDS Lost trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. agilent.com [agilent.com]
- 10. Chenodeoxycholic acid attenuates high-fat diet-induced obesity and hyperglycemia via the G protein-coupled bile acid receptor 1 and proliferator-activated receptor γ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
Troubleshooting & Optimization
Technical Support Center: Glycochenodeoxycholic acid-d4 (GCDCA-d4) Matrix Effect in LC-MS
This guide provides troubleshooting advice and frequently asked questions regarding the matrix effect on Glycochenodeoxycholic acid-d4 (GCDCA-d4) and other bile acids during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" and why is it a concern for GCDCA-d4 analysis?
A1: The "matrix" consists of all components in a sample, such as plasma, serum, or urine, excluding the analyte you intend to measure (in this case, GCDCA-d4).[1] The matrix effect is the alteration of your analyte's ionization efficiency by these co-eluting components in the mass spectrometer's ion source.[2][3] This interference can lead to either a decreased signal (ion suppression) or an increased signal (ion enhancement), compromising the accuracy, reproducibility, and sensitivity of quantitative analysis.[1][2][4] Since GCDCA-d4 is a stable isotope-labeled internal standard (SIL-IS), it is crucial that it experiences the same matrix effect as the endogenous analyte (Glycochenodeoxycholic acid) for accurate compensation.[5]
Q2: What are the primary causes of matrix effects in bile acid analysis?
A2: The primary causes are endogenous and exogenous compounds that co-elute with the bile acids. For biological samples, phospholipids, proteins, salts, and triglycerides are major contributors to matrix effects.[6] These compounds can compete with the analyte for ionization in the ESI source, leading to signal suppression.[7] The diverse and complex nature of biological matrices makes bile acid quantification particularly challenging.[8]
Q3: How does using GCDCA-d4 as an internal standard help mitigate the matrix effect?
A3: A stable isotope-labeled internal standard like GCDCA-d4 is the ideal choice for compensating for matrix effects.[2][4] Because it is structurally and chemically almost identical to the endogenous analyte (GCDCA), it co-elutes and is assumed to experience the same degree of ion suppression or enhancement.[2] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[5]
Q4: Can the matrix effect vary between different sample lots or types (e.g., plasma vs. urine)?
A4: Yes. The composition of the biological matrix can differ significantly from lot to lot and between individuals, leading to variable matrix effects.[5][9] Different matrices, such as plasma and urine, have vastly different compositions, and will almost certainly produce different matrix effects.[3][10] Therefore, it is essential to evaluate the matrix effect across at least six different lots of the matrix during method validation.[2]
Troubleshooting Guide
Q5: My GCDCA-d4 signal is inconsistent or shows poor reproducibility across different samples. What could be the cause?
A5: Inconsistent internal standard response is a classic sign of a variable matrix effect.[6] This indicates that the type or concentration of interfering substances differs between your samples. A partially co-eluting interference can also cause this issue.[6]
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Your current sample cleanup may be insufficient. Simple protein precipitation (PPT) is known to leave significant amounts of phospholipids in the extract.[11] Consider switching to more robust methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[11][12]
-
Optimize Chromatography: Modify your chromatographic conditions to better separate GCDCA-d4 from the interfering matrix components. This could involve changing the mobile phase composition, gradient slope, or using a different column chemistry.[4]
-
Perform a Matrix Effect Assessment: Quantitatively assess the matrix effect using the post-extraction spike method (see Experimental Protocol section) to confirm the source of the variability.
-
Q6: I am observing significant ion suppression for both my analyte and GCDCA-d4. How can I reduce this?
A6: Significant ion suppression indicates a high concentration of co-eluting interferences.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: This is the most effective way to reduce ion suppression.[11] SPE is often the most powerful technique for removing interfering compounds.[1]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening the suppression effect. However, this is only feasible if the method has sufficient sensitivity to detect the diluted analyte.[4][9]
-
Chromatographic Separation: Enhance the separation between the analyte and the region where most matrix components elute (often early in the run).
-
Change Ionization Mode: If using Electrospray Ionization (ESI), consider switching to Atmospheric-Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[2]
-
Q7: My retention time for GCDCA-d4 is shifting between samples. Is this a matrix effect?
A7: Yes, significant retention time (Rt) shifts can be an unexpected manifestation of the matrix effect. Matrix components can interact with the analyte or the stationary phase, altering the retention behavior.[3][10] This can lead to misidentification of peaks and inaccurate quantification.
-
Troubleshooting Steps:
-
Strengthen Sample Preparation: A thorough sample cleanup is the best way to prevent these interactions.
-
Re-evaluate Chromatography: Ensure the column is properly equilibrated between injections. A longer re-equilibration time might be necessary.
-
Analyze Matrix Blanks: Injecting an extracted matrix blank can help identify if late-eluting components from a previous run are affecting the subsequent injection.
-
Quantitative Data Summary
The impact of the matrix effect is quantified using the Matrix Factor (MF). The goal is to have an IS-normalized MF close to 1.0, which indicates the internal standard is effectively compensating for any signal variation.[2]
Table 1: Interpretation of Matrix Factor (MF) Values
| Calculated Value | Formula | Interpretation | Recommended Action |
| Analyte MF | (Peak response in matrix) / (Peak response in neat solution) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect. | If MF is outside the ideal range of 0.75-1.25, optimize the method.[2] |
| IS-Normalized MF | (Analyte MF) / (Internal Standard MF) | A value close to 1.0 suggests the IS effectively tracks and corrects for the analyte's matrix effect. | If the value deviates significantly from 1.0, the chosen IS may not be appropriate, or chromatographic issues may be separating the analyte from the IS. |
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Effectiveness in Removing Phospholipids | Potential for Analyte Concentration |
| Protein Precipitation (PPT) | Protein removal via precipitation with an organic solvent. | Low to Moderate.[11] | Low. Dilutes the sample. |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Moderate to High. | High. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. | High.[1] | High. |
Visual Guides and Workflows
Caption: Experimental workflow for the post-extraction spike method.
Caption: Decision tree for troubleshooting inconsistent LC-MS results.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
This protocol is used to quantitatively determine the extent of ion suppression or enhancement.[1][2][4]
Objective: To calculate the Matrix Factor (MF) and determine if the SIL-IS (GCDCA-d4) adequately compensates for the matrix effect on the analyte.
Materials:
-
Blank biological matrix (e.g., plasma, serum) from at least six different sources.
-
Neat solvent (typically the reconstitution solvent, e.g., 50:50 methanol:water).
-
Stock solutions of the analyte and GCDCA-d4 of known concentrations.
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the known amount of analyte and GCDCA-d4 into the neat solvent. This represents 100% response with no matrix effect.
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure (e.g., PPT, LLE, or SPE). Spike the known amount of analyte and GCDCA-d4 into the final, extracted matrix supernatant/eluate.
-
Set C (Pre-Extraction Spike - for Recovery): Spike the known amount of analyte and GCDCA-d4 into the blank matrix before starting the extraction procedure. This set is used to determine the overall recovery of the method.
-
-
LC-MS Analysis:
-
Inject replicates (n=3 to 5) of each sample set into the LC-MS system.
-
Record the peak areas for both the analyte and the internal standard (GCDCA-d4).
-
-
Calculations:
-
Matrix Factor (MF):
-
MF_analyte = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
MF_IS = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = MF_analyte / MF_IS
-
-
Recovery (RE):
-
RE% = (Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set B) * 100
-
-
-
Interpretation:
-
An IS-Normalized MF value between 0.85 and 1.15 is generally considered acceptable and indicates that the internal standard is effectively compensating for the matrix effect.
-
A significant deviation from 1.0 indicates that the matrix is affecting the analyte and the internal standard differently, requiring method optimization.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
Technical Support Center: Optimizing Glycochenodeoxycholic acid-d4 Recovery in Serum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Glycochenodeoxycholic acid-d4 (GCDCA-d4) in serum samples during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting GCDCA-d4 from serum?
A1: The three primary methods for extracting bile acids like GCDCA-d4 from serum are Solid-Phase Extraction (SPE), Protein Precipitation (PP), and Liquid-Liquid Extraction (LLE). The choice of method often depends on the desired sample purity, throughput, and the analytical technique that follows, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Q2: Why is the recovery of different bile acids variable?
A2: The recovery of bile acids can vary due to their diverse chemical structures and conjugation forms (e.g., glycine or taurine conjugates)[1]. Factors such as the extraction method, choice of solvents, and pH can significantly influence the efficiency of the extraction for specific bile acids[1].
Q3: What role does pH play in the extraction of bile acids?
A3: The pH is a critical factor in bile acid extraction. For instance, in some SPE methods, the mobile phase's acidity is adjusted to achieve better separation and resolution of bile acids[2]. For acidic analytes, adjusting the pH can disrupt interactions with proteins, potentially improving recovery[3].
Q4: Can I directly analyze serum samples after dilution?
A4: While direct analysis after dilution may be possible for samples with high bile acid concentrations, it is generally not recommended for serum. Serum contains proteins and other interfering substances that can compromise analytical results[1]. Sample preparation steps like SPE or PP are necessary to remove these matrix components[1].
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of GCDCA-d4 from serum.
Low Recovery After Solid-Phase Extraction (SPE)
Problem: You are experiencing low recovery of GCDCA-d4 after performing SPE.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Improper SPE Cartridge Activation | Ensure the SPE C18 column is properly activated with methanol and then equilibrated with water before loading the sample. Inadequate activation can lead to poor retention of the analyte. |
| Incorrect Sample pH | The pH of the sample and loading buffers can affect the retention of bile acids on the SPE sorbent. A modified SPE method suggests adjusting the mobile phase to a pH of 4.5 for better separation[2]. |
| Suboptimal Wash Solvents | The wash steps are crucial for removing interferences without eluting the analyte. If recovery is low, the wash solvent may be too strong. Consider using a weaker solvent, such as a lower percentage of organic solvent in the wash solution. A described method uses a sequence of water, 10% acetone in water, and then water again[2]. |
| Inefficient Elution | The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. Ensure the elution solvent, such as methanol, is of sufficient volume and is passed through the column at an appropriate flow rate to ensure complete elution[2]. |
| Variability in SPE Sorbent | Different brands of ODS silica used in SPE cartridges can result in significant variations in the recovery of bile acids[1]. If you continue to experience issues, consider testing SPE cartridges from a different manufacturer. |
Low Recovery After Protein Precipitation (PP)
Problem: You are observing low GCDCA-d4 recovery following protein precipitation with acetonitrile or methanol.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Protein Precipitation | Ensure a sufficient volume of cold organic solvent (e.g., acetonitrile or methanol) is used. A common ratio is 3 parts solvent to 1 part serum[4][5]. Vortex the mixture thoroughly to ensure complete precipitation. |
| Analyte Co-precipitation | GCDCA-d4 might be trapped within the precipitated protein pellet. After adding the precipitation solvent, vortex the sample vigorously for several minutes to ensure the analyte is released into the supernatant. |
| Premature Analyte Degradation | Process samples promptly after thawing and keep them on ice during preparation to minimize enzymatic degradation[6]. |
| Incorrect Supernatant Collection | After centrifugation, carefully aspirate the supernatant without disturbing the protein pellet. Any carryover of precipitated protein can interfere with subsequent analysis. |
| Solvent Choice | While acetonitrile and methanol are common, their efficiency can differ. Methanol precipitation has been reported as a highly effective and reproducible method for serum metabolome extraction[6]. If using acetonitrile, consider switching to methanol or a combination of solvents. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for GCDCA-d4
This protocol is adapted from a method for quantifying Glycochenodeoxycholic acid in serum[2][7].
-
Sample Preparation: To 1.0 mL of serum, add your internal standard solution containing GCDCA-d4.
-
Alkaline Treatment: Add 7.5 mL of a mixed solution of the mobile phase and 0.2 M NaOH (6:8, v/v) and mix until homogenous[2].
-
SPE Column Activation: Activate a C18 SPE column by passing methanol followed by water.
-
Sample Loading: Load the prepared sample onto the activated SPE column at a flow rate of approximately 10 mL/min[2].
-
Washing:
-
Rinse the column with 10.0 mL of water.
-
Rinse with 3.0 mL of 10% acetone in water.
-
Rinse again with 10.0 mL of water.
-
-
Elution: Elute the bile acids with 2.0 mL of methanol.
-
Dry Down: Evaporate the eluate to dryness under a stream of nitrogen gas at 37°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PP) for GCDCA-d4
This is a general protocol based on common protein precipitation methods for serum samples[4][8][9].
-
Sample Aliquoting: Aliquot 100 µL of serum into a microcentrifuge tube.
-
Internal Standard Spiking: Add the GCDCA-d4 internal standard to the serum sample.
-
Precipitation: Add 300-400 µL of cold acetonitrile or methanol.
-
Vortexing: Vortex the mixture vigorously for 1-3 minutes to ensure thorough mixing and protein precipitation[4].
-
Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis[8].
-
Dilution (Optional): The supernatant can be diluted further if necessary before injection into the LC-MS/MS system[8].
Visual Guides
Caption: Solid-Phase Extraction Workflow for GCDCA-d4.
Caption: Protein Precipitation Workflow for GCDCA-d4.
Caption: Troubleshooting Logic for Low GCDCA-d4 Recovery.
References
- 1. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying Serum Level of Glycochenodeoxycholic Acid Using High Performance Liquid Chromatography in Obstructive Jaundice Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SP Tech Tip: Pre-treatment for Bioanalytical Samples | Phenomenex [phenomenex.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medpace.com [medpace.com]
- 9. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Bile Acid Analysis with Deuterated Standards: A Technical Support Guide
Welcome to the technical support center for bile acid analysis using deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated internal standards preferred for bile acid analysis?
A1: Deuterated internal standards are considered the gold standard for quantitative mass spectrometry.[1] Since they are chemically almost identical to the analytes of interest, they co-elute chromatographically and experience similar ionization effects and extraction efficiencies.[1] This allows them to accurately correct for variations in sample preparation and analytical conditions, leading to more precise and accurate quantification.[2]
Q2: What are the most common issues encountered when using deuterated standards in bile acid analysis?
A2: The most frequent challenges include poor peak shape, signal intensity loss or variability, isotopic exchange (back-exchange), and matrix effects that differentially affect the analyte and the internal standard.[3][4]
Q3: Can the choice of deuterated standard affect my results?
A3: Yes. The purity of the standard is crucial. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration, particularly at low levels. Additionally, the position and number of deuterium labels can influence its stability and chromatographic behavior.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Q: My analyte peak shape is good, but my deuterated standard peak is tailing. What could be the cause?
A: This issue often points to a problem specific to the internal standard at a high concentration or interactions with the analytical column.
-
Secondary Interactions: Deuterated standards, like their native counterparts, can interact with residual silanol groups on silica-based columns, which is a common cause of peak tailing.[5][6][7]
-
Column Overload: If the concentration of the deuterated standard is too high, it can lead to column overload and result in peak fronting or tailing.[8][9]
-
Solution Steps:
-
Reduce Standard Concentration: Prepare a dilution series of the internal standard to determine if a lower concentration improves the peak shape.
-
Optimize Mobile Phase pH: Adjusting the mobile phase pH can help minimize interactions with silanol groups.[5][9]
-
Use a Different Column: Consider using a column with a different chemistry, such as one with end-capping, to reduce silanol interactions.[5][7]
-
Q: All my peaks, including the deuterated standard, are splitting. What should I investigate?
A: Peak splitting for all analytes typically indicates a problem at the beginning of the chromatographic system.
-
Blocked Frit or Column Void: A common cause is a partial blockage of the column inlet frit or the formation of a void in the column packing material.[7][9]
-
Injector Issues: Problems with the autosampler injector, such as a partially clogged needle or incorrect injection volume, can also lead to split peaks.
-
Solution Steps:
-
Reverse and Flush Column: If the column manufacturer allows, reverse the column and flush it with a strong solvent to try and dislodge any blockage.
-
Replace Column Frit: If possible, replace the inlet frit of the column.
-
Inspect Injector: Check the injector needle and syringe for any signs of blockage or damage.
-
Replace Column: If the issue persists, the column may be irreversibly damaged and require replacement.[7]
-
Issue 2: Inaccurate or Inconsistent Quantitative Results
Q: I am observing a signal for my analyte in blank samples that were only spiked with the deuterated internal standard. Why is this happening?
A: This phenomenon points to either impurity in the standard or in-source fragmentation.
-
Isotopic Impurity: The deuterated standard may contain a small amount of the unlabeled analyte from its synthesis.
-
In-Source Fragmentation/Exchange: The deuterated standard might be losing a deuterium atom in the mass spectrometer's ion source and converting to the mass of the unlabeled analyte.
-
Solution Steps:
-
Check Certificate of Analysis: Review the certificate of analysis for your deuterated standard to confirm its isotopic purity.
-
Optimize MS Source Conditions: Adjust ion source parameters such as temperatures and voltages to minimize in-source fragmentation.
-
Consider a Different Standard: If the issue persists, consider using a standard with a higher degree of deuteration or a ¹³C-labeled standard, which is not prone to exchange.[10]
-
Q: The response of my deuterated standard is inconsistent across my sample batch. What are the potential causes?
A: Inconsistent internal standard response is often linked to matrix effects or issues with sample preparation.
-
Differential Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the internal standard to a different extent than the analyte, especially if they are not perfectly co-eluting.[3]
-
Sample Preparation Variability: Inconsistent recovery during extraction can lead to variable internal standard responses.
-
Solution Steps:
-
Evaluate Matrix Effects: Prepare samples by spiking the internal standard into the matrix post-extraction and compare the response to the standard in a neat solution. A significant difference indicates a matrix effect.
-
Improve Sample Cleanup: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.[2]
-
Ensure Complete Co-elution: Adjust chromatographic conditions to ensure the analyte and internal standard elute as closely as possible.
-
Issue 3: Isotopic Back-Exchange
Q: I suspect my deuterated standard is losing its deuterium label. How can I confirm this and what can I do to prevent it?
A: Isotopic back-exchange, the swapping of deuterium for hydrogen, can occur under certain conditions, compromising quantification.[3]
-
Confirmation:
-
Incubate the deuterated standard in a blank matrix under the same conditions as your sample preparation.
-
Analyze the sample and monitor for an increase in the signal of the unlabeled analyte over time.[11]
-
-
Prevention:
-
pH Control: Isotopic exchange is often catalyzed by acidic or basic conditions. Ensure the pH of your sample and mobile phase is stable and as close to neutral as possible, if the analytes' stability allows.[11]
-
Temperature: Avoid excessive temperatures during sample preparation and storage, as this can accelerate exchange.[11]
-
Label Position: Use standards where deuterium atoms are placed on stable carbon positions rather than on heteroatoms (like -OH or -NH), which are more prone to exchange.[10][11]
-
Solvent Choice: Minimize the time the standard spends in protic solvents like water or methanol, especially at extreme pH values.[11]
-
Quantitative Data Summary
Table 1: Example MRM Transitions for Common Bile Acids and Deuterated Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Cholic Acid (CA) | 407.3 | 343.3 | Cholic Acid-d4 | 411.3 | 347.3 |
| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 (SIM) | Chenodeoxycholic Acid-d4 | 395.3 | 395.3 (SIM) |
| Deoxycholic Acid (DCA) | 391.3 | 327.3 | Deoxycholic Acid-d4 | 395.3 | 331.3 |
| Glycocholic Acid (GCA) | 464.3 | 74.0 | Glycocholic Acid-d4 | 468.3 | 74.0 |
| Taurocholic Acid (TCA) | 514.3 | 106.9 | Taurocholic Acid-d4 | 518.3 | 106.9 |
| Glycodeoxycholic Acid (GDCA) | 448.3 | 74.0 | Glycodeoxycholic Acid-d4 | 452.3 | 74.0 |
| Taurodeoxycholic Acid (TDCA) | 498.3 | 80.0 | Taurodeoxycholic Acid-d4 | 502.3 | 80.0 |
Note: MRM transitions can vary depending on the instrument and source conditions. The values provided are for illustrative purposes.
Table 2: Typical UPLC Gradient for Bile Acid Analysis
| Time (min) | Flow Rate (mL/min) | %A (0.1% Formic Acid in Water) | %B (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 0.4 | 75 | 25 |
| 3.1 | 0.4 | 65 | 35 |
| 9.0 | 0.4 | 62 | 38 |
| 15.0 | 0.4 | 35 | 65 |
| 18.0 | 0.4 | 35 | 65 |
| 20.0 | 0.4 | 0 | 100 |
| 22.0 | 0.4 | 75 | 25 |
This is an example gradient and should be optimized for your specific column and analytes.[12]
Experimental Protocols
Protocol 1: Protein Precipitation for Serum/Plasma Samples
-
Sample Aliquoting: Aliquot 50 µL of serum or plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution to each sample.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.[13]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 75% Water with 0.1% Formic Acid / 25% Acetonitrile with 0.1% Formic Acid).
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Serum/Plasma Samples
-
Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Preparation: Dilute 100 µL of plasma with 400 µL of water and add the deuterated internal standard mix.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elution: Elute the bile acids with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for bile acid analysis.
Caption: Decision tree for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. chromtech.com [chromtech.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. uhplcs.com [uhplcs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]
- 13. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of UPLC-MS/MS for Bile Acid Isomer Separation
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the UPLC-MS/MS analysis of bile acid isomers.
Troubleshooting Guide
This section addresses specific problems that may arise during the experimental process.
Q1: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for my bile acid peaks?
A1: Poor peak shape can compromise resolution and quantification.[1] The causes can be divided into several categories:
-
Column-Related Issues:
-
Contamination/Fouling: Accumulation of matrix components (e.g., phospholipids) on the column inlet frit or packing material can distort peak shape.[1][2] If all peaks are affected, it often points to a problem at the column inlet.[1]
-
Column Collapse: Operating under aggressive conditions (e.g., high pH or temperature) can degrade the silica-based packing material, leading to a sudden change in peak shape, often fronting.[1]
-
Secondary Interactions: Acidic bile acids can interact with active sites on the column packing or stainless steel surfaces, leading to peak tailing.[2]
-
-
Mobile Phase & Sample Mismatch:
-
Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion and poor retention. Whenever possible, dissolve samples in the initial mobile phase.
-
pH Effects: If the mobile phase pH is too close to the pKa of the bile acids, it can lead to inconsistent ionization and peak tailing. A buffer concentration of 5-10 mM is typically sufficient for reversed-phase separations.[1]
-
-
System & Hardware Issues:
Troubleshooting Steps:
-
Flush the Column: First, try back-flushing the column to dislodge particulates from the inlet frit.[1] If contamination is suspected, use a strong solvent wash according to the manufacturer's cleaning protocol.[2]
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants.
-
Optimize Injection Solvent: Ensure your sample solvent is compatible with the mobile phase.
-
Check System Connections: Verify all fittings are secure and tubing is correctly installed to minimize dead volume.[2]
Q2: My isomeric bile acids (e.g., UDCA/CDCA/DCA or their conjugated forms) are co-eluting. How can I improve their chromatographic separation?
A2: The structural similarity of bile acid isomers makes their separation a significant challenge, as they often cannot be differentiated by MS/MS alone.[4][5] Achieving chromatographic resolution is critical.
-
Optimize the LC Gradient:
-
Employ a shallower, longer gradient. This increases the interaction time with the stationary phase and often improves the resolution of closely eluting compounds.[6]
-
Start with a low percentage of organic solvent to ensure good retention of more polar bile acids.
-
-
Evaluate Column Chemistry:
-
Adjust Mobile Phase Composition:
-
Additives: The type and concentration of additives like formic acid, acetic acid, or ammonium acetate can influence selectivity.[7] An appropriate level of acidification often improves separation on reversed-phase columns.[7]
-
Organic Solvent: While acetonitrile and methanol are common, some methods have successfully used acetone to elute interfering lipids, which can indirectly improve method robustness and peak quality.[9]
-
-
Control Temperature: Column temperature affects viscosity and analyte interaction. Increasing temperature generally decreases retention time but can sometimes alter selectivity. Experiment within the column's stable range (e.g., 40-60°C) to find the optimal balance.[6][10]
Q3: I'm observing low signal intensity or significant signal suppression in my MS detector. What are the likely causes?
A3: Signal suppression is a common matrix effect in LC-MS, especially with complex biological samples. It can also be caused by mobile phase components.
-
Matrix Effects: Co-eluting endogenous compounds, particularly phospholipids from plasma or serum, can interfere with the ionization process, reducing the signal of the target analytes.
-
Mobile Phase Composition:
-
Sample Preparation: Inefficient sample cleanup can leave behind high concentrations of interfering substances.[12]
Troubleshooting Steps:
-
Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) step for cleaner samples compared to a simple protein precipitation.[12]
-
Modify Chromatography: Adjust the gradient to separate bile acids from the bulk of phospholipids, which typically elute in the highly organic portion of the run.[6]
-
Optimize Mobile Phase Additives: Reduce the concentration of additives like formic acid or ammonium acetate to the lowest level that still provides good peak shape and retention.
-
Use Isotope-Labeled Internal Standards: Stable isotope-labeled internal standards that co-elute with their corresponding analytes can help compensate for signal suppression during quantification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for bile acids in serum or plasma?
A1: The choice of method depends on the required sensitivity and throughput.
-
Protein Precipitation (PPT): This is a simple and fast method. Ice-cold methanol or acetonitrile is added to the sample (e.g., in a 3:1 ratio), vortexed, and centrifuged to pellet the proteins. The supernatant can then be directly injected or evaporated and reconstituted.
-
Solid-Phase Extraction (SPE): For higher sensitivity and cleaner extracts, SPE is recommended.[12] A common approach involves using a C18 SPE cartridge. The sample is loaded, washed with an aqueous solution to remove salts and polar interferences, and then the bile acids are eluted with methanol or another organic solvent.[12] SPE typically provides better recovery rates, often between 89% and 100%.[12]
Serum is generally preferred over plasma, as anticoagulants used in plasma collection can sometimes interfere with the analysis.[12]
Q2: Which UPLC column is best for separating bile acid isomers?
A2: There is no single "best" column, as the optimal choice depends on which specific isomers are critical for the analysis. However, several types are commonly and successfully used:
-
C18 Columns: These are the most common and provide good hydrophobic retention. Columns like the ACQUITY BEH C18 and HSS T3 are frequently cited for bile acid analysis.[7]
-
Alternative Selectivity Columns: When C18 columns fail to resolve key isomers, alternative stationary phases should be explored. For example, an ARC-18 stationary phase has shown selectivity for all three major isomer sets (GUDCA/GCDCA/GDCA, TUDCA/TCDCA/TDCA, and UDCA/CDCA/DCA).[6] Biphenyl phases have also been used to provide different selectivity.[6][8]
Q3: Why can't I differentiate most bile acid isomers using tandem mass spectrometry (MS/MS)?
A3: Differentiating bile acid isomers by MS/MS is challenging because they often produce identical or non-discriminative fragment ions.[4][7]
-
Unconjugated Isomers: Many unconjugated isomers, such as chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA), primarily fragment through simple dehydration, yielding the same product ions regardless of the position or stereochemistry of the hydroxyl groups.[7]
-
Conjugated Isomers: For glycine- and taurine-conjugated bile acids, the most prominent fragmentation occurs at the amide bond, producing a product ion corresponding to the glycine or taurine fragment (m/z 74 or 124, respectively). This fragmentation is common to all isomers within a conjugated class, obscuring structural differences on the steroid core.[7]
Because of these limitations, chromatographic separation is essential for accurate isomer-specific quantification.[4]
Quantitative Data and Protocols
Data Presentation
Table 1: Comparison of UPLC Column Chemistries for Isomer Separation
| Column Stationary Phase | Particle Size (µm) | Dimensions (mm) | Key Separation Characteristics | Reference |
| ACQUITY HSS T3 | 1.8 | 2.1 x 100 | Provides good retention for polar bile acids. | |
| ACQUITY BEH C18 | 1.7 / 1.8 | 2.1 x 100 | General purpose C18 with good performance. | [7] |
| Raptor ARC-18 | 1.8 / 2.7 | 2.1 x 100 | Demonstrated superior selectivity for resolving three key isomer sets. | [6][8] |
| Raptor Biphenyl | - | - | Offers some selectivity for conjugated isomers but limited for unconjugated pairs. | [6] |
Table 2: Example UPLC Gradient for Bile Acid Isomer Separation (Based on an ARC-18 Column)
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B* |
| 0.00 | 0.5 | 35 |
| 2.00 | 0.5 | 40 |
| 3.50 | 0.5 | 50 |
| 5.70 | 0.5 | 80 |
| 5.90 | 0.8 | 85 |
| 6.50 | 0.8 | 85 |
| 6.51 | 0.5 | 35 |
| 8.50 | 0.5 | 35 |
*Mobile Phase A: 5 mM ammonium acetate in water. Mobile Phase B: 50:50 Methanol:Acetonitrile. This is an example, and optimization is required for specific applications and systems.[6]
Experimental Protocols
Protocol 1: Serum/Plasma Sample Preparation via Protein Precipitation
-
Aliquoting: Pipette 50 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate volume of your internal standard mixture (containing stable isotope-labeled bile acids).
-
Precipitation: Add 150 µL of ice-cold methanol or acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Incubation (Optional): Incubate the samples at -20°C for 20 minutes to enhance precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well plate.
-
Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum evaporator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile).
-
Analysis: Vortex briefly, centrifuge to pellet any remaining particulates, and inject into the UPLC-MS/MS system.
Visualizations
Caption: General experimental workflow for UPLC-MS/MS analysis of bile acids.
Caption: Troubleshooting workflow for poor separation of bile acid isomers.
Caption: Key bile acids and their isomeric and metabolic relationships.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. support.waters.com [support.waters.com]
- 3. researchgate.net [researchgate.net]
- 4. Bile Acids Kit for LC-MS [sigmaaldrich.com]
- 5. sciex.com [sciex.com]
- 6. lcms.cz [lcms.cz]
- 7. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. agilent.com [agilent.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Technical Support Center: Glycochenodeoxycholic acid-d4 & Ion Suppression
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Glycochenodeoxycholic acid-d4 (GCDCA-d4) as an internal standard to address ion suppression in LC-MS/MS analysis. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3][4] The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1][3]
Q2: How does this compound (GCDCA-d4) help in addressing ion suppression?
A2: this compound (GCDCA-d4) is a deuterated form of the endogenous bile acid, Glycochenodeoxycholic acid.[5] In LC-MS/MS analysis, it is used as a stable isotope-labeled internal standard (SIL-IS). The underlying principle is that a SIL-IS will have nearly identical physicochemical properties and chromatographic behavior to its non-labeled (endogenous) counterpart.[6] Therefore, it will co-elute with the analyte of interest and experience the same degree of ion suppression. By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[3]
Q3: Can I use a single internal standard like GCDCA-d4 for the quantification of a whole panel of bile acids?
A3: While it might seem efficient, using a single internal standard for a large panel of bile acids is generally not recommended for the highest accuracy. Different bile acids have varying physicochemical properties that affect their extraction recovery and ionization efficiency. For the most accurate quantification, it is best to use a specific SIL-IS for each analyte.[6] When this is not feasible, using a deuterated structural analog for each, or at least for a representative of each structural class (e.g., glycine-conjugated, taurine-conjugated, unconjugated), is the next best approach.[6]
Q4: I am observing a low signal for my GCDCA-d4 internal standard. What are the possible causes?
A4: A low signal for your GCDCA-d4 internal standard could be due to several factors:
-
Significant Ion Suppression: High levels of co-eluting matrix components can suppress the ionization of the internal standard itself.[7]
-
Suboptimal LC-MS/MS Parameters: The mass spectrometer settings, such as collision energy and declustering potential, may not be optimized for GCDCA-d4.
-
Degradation of the Standard: Improper storage or handling of the GCDCA-d4 standard solution can lead to its degradation.[7]
-
Sample Preparation Issues: Inefficient extraction can result in low recovery of the internal standard.[7]
Q5: How can I differentiate between low recovery and ion suppression affecting my GCDCA-d4 signal?
A5: A post-extraction spiking experiment can help you distinguish between low recovery and ion suppression.[7] This involves comparing the signal of GCDCA-d4 spiked into a blank matrix extract (after the extraction process) with the signal of GCDCA-d4 in a neat solution (e.g., mobile phase) at the same concentration. A significantly lower signal in the matrix extract indicates ion suppression, whereas a comparable signal suggests that the issue might be with the extraction recovery.
Troubleshooting Guides
Problem 1: Poor reproducibility of analyte quantification despite using GCDCA-d4.
-
Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and GCDCA-d4. The "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly earlier or later than the native analyte.[1]
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and GCDCA-d4. They should have identical retention times.
-
Optimize Chromatography: If separation is observed, adjust the chromatographic gradient or mobile phase composition to achieve co-elution.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to mimic the matrix effects.[6]
-
Problem 2: The signal for GCDCA-d4 decreases throughout the analytical run.
-
Possible Cause: Carryover of late-eluting matrix components that cause increasing ion suppression over time.[1]
-
Troubleshooting Steps:
-
Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to check for carryover.
-
Extend the Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.[1]
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove a broader range of interfering compounds.
-
Data Presentation
The following table summarizes typical performance data for LC-MS/MS methods for bile acid analysis using deuterated internal standards. Note that specific values can vary depending on the matrix, instrumentation, and protocol used.
| Parameter | Typical Value Range | Significance |
| Recovery | 85-115% | Indicates the efficiency of the extraction process. |
| Matrix Effect | 80-120% | A value close to 100% indicates minimal ion suppression or enhancement. |
| Intra-assay Precision (%CV) | < 15% | Measures the reproducibility of results within the same analytical run. |
| Inter-assay Precision (%CV) | < 15% | Measures the reproducibility of results between different analytical runs. |
| Linearity (r²) | > 0.99 | Indicates a strong correlation between concentration and instrument response. |
Experimental Protocols
Protocol 1: Quantification of Glycochenodeoxycholic Acid in Human Plasma using GCDCA-d4
This protocol provides a general workflow. It is essential to optimize the parameters for your specific instrumentation and experimental needs.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 150 µL of ice-cold acetonitrile containing the internal standard, this compound (final concentration, e.g., 50 ng/mL).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: A suitable gradient to separate the analyte from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Negative ion mode electrospray ionization (ESI-).
-
MRM Transitions:
-
Glycochenodeoxycholic acid: Optimize for your instrument
-
This compound: Optimize for your instrument
-
Visualizations
Caption: A typical experimental workflow for the quantification of Glycochenodeoxycholic acid using GCDCA-d4 as an internal standard.
Caption: A logical troubleshooting workflow for addressing inaccurate results when using a deuterated internal standard.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dial.uclouvain.be [dial.uclouvain.be]
- 3. longdom.org [longdom.org]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
A Technical Support Center for Chromatographic Analysis of Bile Acids
Welcome to the technical support center for overcoming poor chromatographic peak shape in bile acid analysis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
This section addresses specific chromatographic problems in a question-and-answer format, offering explanations and actionable solutions.
Q1: Why are my bile acid peaks tailing and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is a common problem in bile acid analysis. It can compromise resolution and lead to inaccurate quantification.
Common Causes & Solutions:
-
Secondary Interactions with Stationary Phase: Bile acids, being acidic, can interact with residual silanol groups on silica-based reversed-phase columns (like C18). These interactions cause some analyte molecules to lag behind, resulting in tailing.[1][2]
-
Solution 1: Mobile Phase pH Adjustment: The most effective way to mitigate this is by adjusting the mobile phase pH. Since bile acids are weak acids (pKa ~4.5-5.0), lowering the mobile phase pH to about 2.5-4.5 suppresses the ionization of both the bile acids and the silanol groups.[3][4] This minimizes unwanted ionic interactions. Using a buffer is crucial to maintain a stable pH.[1][5]
-
Solution 2: Use End-Capped Columns: Employ high-purity, end-capped columns where residual silanols are chemically deactivated, reducing the potential for secondary interactions.[1]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[2][6]
-
Column Contamination/Degradation: Accumulation of matrix components from biological samples can create active sites on the column, causing tailing.
-
Extra-Column Effects: Excessive dead volume in the system (e.g., long tubing, improper fittings) can cause peaks to broaden and tail.[1][2]
-
Solution: Ensure all fittings are secure and use tubing with the appropriate internal diameter and minimum possible length.[2]
-
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Q2: What causes peak fronting in my bile acid chromatogram?
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still occur.
Common Causes & Solutions:
-
Column Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.[8] The peak shape takes on a "right-triangle" appearance.[6]
-
Solution: Reduce the sample concentration or injection volume.[8]
-
-
Poor Sample Solubility / Solvent Mismatch: If the sample is not fully dissolved in the mobile phase or if the injection solvent is significantly stronger (more organic) than the mobile phase, it can cause the analyte band to spread improperly at the column inlet.[2][8][9]
-
Column Collapse: A physical collapse of the column's packed bed can lead to distorted peaks, including fronting.[8] This is often accompanied by a sudden drop in backpressure.
-
Solution: Replace the column. This is an irreversible issue.
-
Q3: My bile acid peaks are split or doubled. What is the cause and solution?
Peak splitting, where a single peak appears as two or more, can be a complex issue arising from chemistry, hardware, or method parameters.[8]
Common Causes & Solutions:
-
If ALL Peaks are Split: The problem likely occurs before the separation begins.[7][8][10]
-
Partially Blocked Inlet Frit: Debris from the sample or system can clog the frit at the top of the column, distorting the sample flow path.[7][10][11]
-
Column Void/Channeling: A void or channel in the packed bed at the column inlet can cause the sample band to split.[8][11][12]
-
Solution: This indicates column degradation and requires column replacement.[11]
-
-
-
If a SINGLE Peak is Split: The issue is likely related to the analyte or its interaction with the mobile phase.[11]
-
Co-elution: Two different bile acids might be eluting very close together.
-
Solution: Optimize the separation by adjusting the mobile phase composition (e.g., organic solvent ratio, pH, buffer) or temperature.[7]
-
-
Mobile Phase pH is Too Close to Analyte pKa: When the mobile phase pH is very close to the pKa of a bile acid, both the ionized and unionized forms exist in significant amounts, which can separate into two peaks or a split peak.[13]
-
Injection Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause the peak to split.[5][8]
-
Solution: Match the injection solvent to the mobile phase.[5]
-
-
Logical Diagram for Diagnosing Split Peaks
Caption: Diagnostic flowchart for split peaks.
Q4: My bile acid peaks are very broad. How can I improve their sharpness?
Broad peaks reduce sensitivity and can obscure the resolution of closely eluting compounds.
Common Causes & Solutions:
-
HILIC-Specific Issues: In Hydrophilic Interaction Chromatography (HILIC), which is sometimes used for very polar bile acids, broad peaks can be a significant issue.
-
Insufficient Buffer Concentration: Low buffer strength can fail to mask secondary interactions, leading to broad peaks.[14]
-
Solution: Increase the buffer concentration (e.g., ammonium formate) in the mobile phase. Concentrations up to 100-200 mM have been shown to reduce broadening, though this may suppress MS signal.[15]
-
-
Injection Solvent: Injecting samples dissolved in high-aqueous content (a strong solvent in HILIC) is detrimental and causes severe peak broadening.[14]
-
-
General Causes (Reversed-Phase & HILIC):
-
Large Extra-Column Volume: As with tailing, dead volume in the HPLC system contributes significantly to peak broadening.[1]
-
Low Flow Rate/High Temperature: While optimizing these can improve resolution, sub-optimal conditions can increase diffusion and broaden peaks.
-
Column Degradation: An old or contaminated column will lose efficiency, resulting in broader peaks.[16]
-
Data & Protocols
Table 1: Mobile Phase Optimization for Bile Acid Analysis
This table summarizes common mobile phase compositions used to achieve good peak shape in reversed-phase chromatography of bile acids.
| Parameter | Recommended Setting | Rationale & Notes | Citation(s) |
| Stationary Phase | C18 or HSS T3 | C18 is the most common choice for reversed-phase separation of bile acids. | [17] |
| Mobile Phase A (Aqueous) | 0.01-0.1% Formic Acid or 2-10mM Ammonium Acetate/Formate | Acidic modifiers suppress ionization, reducing peak tailing. Ammonium salts act as buffers and are MS-compatible. | [17][18][19] |
| Mobile Phase B (Organic) | Acetonitrile or Methanol | Acetonitrile is often preferred. Methanol can also be used. | [19][20][21] |
| pH | 3.0 - 4.5 | This range is below the pKa of most bile acids, ensuring they are in their less polar, un-ionized form for better retention and peak shape. | [3][20] |
| Buffer Concentration | 5-25 mM | Ensures stable pH throughout the analysis, preventing peak shape distortion and retention time drift. | [4][6] |
Experimental Protocol: Solid-Phase Extraction (SPE) for Bile Acid Cleanup
A robust sample preparation is critical for good chromatography. SPE is widely used to remove proteins, lipids, and salts from biological samples like plasma, serum, and tissue homogenates.[21]
Objective: To purify and concentrate bile acids from a biological matrix, improving peak shape and method sensitivity.
Materials:
-
C18 SPE Cartridge
-
Biological Sample (e.g., 100 µL serum)
-
Internal Standard Solution
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Nitrogen Evaporator
-
Reconstitution Solvent (e.g., 50:50 Methanol:Water)
Methodology:
-
Sample Pre-treatment: Dilute the sample (e.g., 100 µL of serum) with water and add an internal standard mixture. For tissue, homogenization is required first.
-
Column Conditioning: Condition the C18 SPE cartridge by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing (Interference Elution): Wash the cartridge with 1-2 column volumes of water to remove salts and other polar interferences.
-
Analyte Elution: Elute the retained bile acids with 1-2 column volumes of methanol into a clean collection tube.
-
Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen.[22]
-
Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of the reconstitution solvent, which should be compatible with the initial mobile phase.[22] The sample is now ready for injection.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. acdlabs.com [acdlabs.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. bio-works.com [bio-works.com]
- 12. biotage.com [biotage.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. HILIC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. HILIC serious peak broadening problems [July 7, 2004] - Chromatography Forum [chromforum.org]
- 16. youtube.com [youtube.com]
- 17. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 22. Bile Acids Kit for LC-MS [sigmaaldrich.com]
Technical Support Center: Glycochenodeoxycholic acid-d4 Analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize analytical carryover when quantifying Glycochenodeoxycholic acid-d4 (GCDCA-d4) using techniques such as LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a significant issue in GCDCA-d4 analysis?
A1: Carryover is the unwanted presence of analyte residue from a previous injection appearing in the analysis of a subsequent sample.[1] This phenomenon can lead to false positive signals or inaccurate quantification, compromising data integrity.[1][2] For deuterated internal standards like GCDCA-d4, carryover can lead to an overestimation of the analyte concentration in the following sample. Bile acids, due to their chemical properties, can be "sticky" and adhere to surfaces within the LC-MS system, making them prone to causing carryover.[1]
Q2: What are the most common sources of carryover in an LC-MS/MS system?
A2: Carryover can originate from multiple points within the system. The most common sources include the autosampler's injection needle, sample loop, and injector valve rotor seal.[1][3][4] Other significant contributors are the analytical column and its frits, connecting tubing, and even the mass spectrometer's ion source.[1][3][5]
Q3: How can I differentiate between system contamination and sample carryover?
A3: A systematic approach using blank injections can help distinguish between these two issues.
-
Carryover is typically observed as a decreasing signal in a series of blank injections that immediately follow a high-concentration sample.[3] The first blank will show the highest carryover peak, which will diminish in subsequent blanks.
-
Contamination usually presents as a consistent, low-level signal of the analyte in all blank injections, including those run before any samples (pre-blanks).[3] This suggests that a component like the mobile phase, wash solvent, or the blank solution itself is contaminated.[3]
Q4: What is considered an acceptable level of carryover in a validated bioanalytical method?
A4: According to regulatory guidelines for bioanalytical method validation, the carryover in a blank sample following the highest concentration calibrant should not be greater than 20% of the response of the lower limit of quantitation (LLOQ) standard. For methods requiring a wide dynamic range, carryover may need to be reduced to less than 0.002% to ensure accuracy.
Troubleshooting Guides
Issue: A significant GCDCA-d4 peak is detected in a blank injection immediately following a high-concentration standard.
This is a classic sign of carryover, most likely originating from the autosampler.
Troubleshooting Steps & Solutions:
-
Optimize the Autosampler Wash Protocol: The composition of the needle wash solvent is critical for effectively removing residual GCDCA-d4. The wash solvent must be strong enough to solubilize the analyte completely.[2][4]
-
Action: Modify your wash solvent. A common starting point is a mixture of the strong solvent used in your mobile phase gradient and water.[4] Experiment with different compositions, including the addition of acid or base to improve solubility.[6]
-
Action: Increase the volume and/or duration of the needle wash. Many modern systems allow for both pre- and post-injection washes, which should be enabled.[4][5]
-
-
Inspect and Maintain Injector Components: Worn parts in the injection path are common sources of carryover.
Table 1: Recommended Wash Solutions for Bile Acid Analysis
| Wash Solution Composition | Rationale | Citations |
| 90:10 Acetonitrile/Water with 0.1% Formic Acid | A strong organic wash with acid to aid solubility of acidic bile acids. | [4][6] |
| 10:40:50 Water/Methanol/Acetonitrile | A "magic mixture" that provides a broad solvency range. | [5] |
| 1:1:1 IPA/Methanol/Acetonitrile | A strong, multi-component organic solvent mixture. | [5] |
| Mobile Phase A / Mobile Phase B mixture | Ensures compatibility and good solubility of the analyte. | [4] |
| Water with 0.1-0.5% Ammonium Hydroxide | A basic wash can improve the solubility of certain analytes like bile acids. | [6] |
Issue: Carryover persists after extensive optimization of the autosampler wash method.
If autosampler cleaning is not resolving the issue, the carryover is likely occurring downstream in the flow path.
Troubleshooting Steps & Solutions:
-
Isolate the Column as the Source: The analytical column's stationary phase can strongly retain bile acids.
-
Action: To confirm if the column is the source, replace it with a zero-dead-volume union and inject a high-concentration standard followed by a blank. If the carryover disappears or is significantly reduced, the column is the primary contributor.[6]
-
-
Modify the Chromatographic Gradient: The elution method may not be sufficient to remove all of the analyte during each run.
-
Action: Incorporate a high-organic wash step at the end of each gradient (e.g., holding at 95-100% Mobile Phase B) for several column volumes to strip any remaining analyte.[1]
-
Action: If the column is heavily contaminated, perform an extended offline flush with a strong solvent like 100% acetonitrile or isopropanol.[5]
-
-
Evaluate Hardware and Materials: Analyte molecules can adsorb to various surfaces.
-
Action: Consider replacing stainless steel tubing or sample loops with PEEK alternatives, which may reduce non-specific binding for some compounds.[6]
-
Experimental Protocols
Protocol 1: Standardized Carryover Assessment
This experiment quantifies the percentage of carryover in the system.
Methodology:
-
Equilibrate the LC-MS system until a stable baseline is achieved.
-
Inject a blank sample (e.g., reconstitution solvent) to establish the baseline.
-
Inject a standard at the Lower Limit of Quantitation (LLOQ).
-
Inject a standard at the Upper Limit of Quantitation (ULOQ) or the highest expected concentration.
-
Immediately following the ULOQ injection, inject a sequence of at least three blank samples.
-
Calculate the carryover percentage using the peak area (PA) of GCDCA-d4 found in the first blank after the ULOQ:
-
% Carryover = (PA in Blank 1 / PA in ULOQ) * 100
-
Table 2: Example Carryover Assessment Data
| Injection | Sample Type | GCDCA-d4 Peak Area | % Carryover | Pass/Fail (<20% of LLOQ Peak Area) |
| 1 | Blank | 0 | - | Pass |
| 2 | LLOQ (5 ng/mL) | 1,500 | - | - |
| 3 | ULOQ (5000 ng/mL) | 1,650,000 | - | - |
| 4 | Blank 1 | 450 | 0.027% | Fail (450 > 300) |
| 5 | Blank 2 | 95 | 0.006% | Pass |
| 6 | Blank 3 | 15 | 0.001% | Pass |
| Note: In this example, 20% of the LLOQ peak area is 300. The carryover in Blank 1 exceeds this threshold, indicating the need for troubleshooting. |
Visualizations
Logical Workflow for Troubleshooting Carryover
The following diagram outlines a systematic approach to identifying and resolving carryover issues.
Caption: A flowchart for systematic carryover troubleshooting.
Experimental Workflow for Isolating Carryover Source
This diagram illustrates the experimental sequence used to determine if the autosampler or the column is the primary source of carryover.
Caption: An experimental workflow to isolate the source of carryover.
References
Best practices for storing and handling Glycochenodeoxycholic acid-d4
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Glycochenodeoxycholic acid-d4 (GCDCA-d4). Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. How should I store this compound upon receipt?
This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[1][2][3][4][5] Some suppliers may ship the product at room temperature for continental US deliveries, but it should be transferred to -20°C upon arrival.[4][5][6]
2. What is the stability of this compound?
When stored as a solid at -20°C, GCDCA-d4 is stable for at least two to seven years.[1][2] Stability in solution is dependent on the solvent and storage temperature.
3. What solvents can I use to dissolve this compound?
GCDCA-d4 is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[1] It is also available as a pre-made solution in methanol.[2] For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent and then make further dilutions in aqueous buffers.[7]
4. How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the crystalline solid in an appropriate organic solvent like DMSO or DMF.[1] It is recommended to purge the solvent with an inert gas before use.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for storage.[6]
5. How should I store stock solutions of this compound?
Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | Inappropriate solvent or insufficient mixing. | Use recommended solvents such as DMSO or DMF.[1] Gentle warming or sonication may aid in dissolution. For DMSO, ultrasonic assistance may be necessary.[6] |
| Precipitation in Aqueous Solution | Low solubility in aqueous buffers. | Prepare a stock solution in an organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experiment.[7] |
| Inconsistent Experimental Results | Improper storage leading to degradation, or inaccurate concentration of the standard. | Store the solid compound and stock solutions at the recommended temperatures.[1][2][6] For precise quantification, it is advised to quantitate the deuterated standard against a more precisely weighed unlabeled standard by constructing a standard curve.[1] |
| Safety Concerns | Lack of information on potential hazards. | This material should be considered hazardous until more information is available. Avoid ingestion, inhalation, and contact with skin and eyes. Wash thoroughly after handling and review the Safety Data Sheet (SDS) before use.[1][8] |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C | ≥ 2 to 7 years[1][2] |
| In Solvent | -80°C | 6 months[6] |
| In Solvent | -20°C | 1 month[6] |
Solubility
| Solvent | Solubility |
| DMSO | ~10 mg/mL[1][4] |
| Dimethylformamide (DMF) | ~10 mg/mL[1][4] |
| Ethanol | ~1 mg/mL[1][4] |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL[4] |
| Methanol | Available as a 100 µg/mL solution[2] |
Experimental Protocols
Protocol: Preparation of a this compound Internal Standard Stock Solution
This compound is intended for use as an internal standard for the quantification of Glycochenodeoxycholic acid by GC- or LC-MS.[1][2][4]
-
Weighing: Accurately weigh the required amount of GCDCA-d4 crystalline solid. Note that the accuracy of the sample weight in the vial may have a small variance.[1] For higher precision, quantification against a precisely weighed unlabeled standard is recommended.[1]
-
Dissolution: Dissolve the solid in a suitable organic solvent, such as DMSO or DMF, to a known concentration (e.g., 1 mg/mL). It is advisable to purge the solvent with an inert gas.[1]
-
Aliquoting: Aliquot the stock solution into small, single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.[6]
-
Storage: Store the aliquots at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month).[6]
Visualizations
Caption: Workflow for handling and preparation of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Glycochenodeoxycholic acid, 3-sulfate disodium salt (2,2,4,4-D4, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. esschemco.com [esschemco.com]
Validation & Comparative
Navigating Bile Acid Quantification: A Comparative Guide to LC-MS/MS Method Validation Using Glycochenodeoxycholic acid-d4
For researchers, scientists, and drug development professionals delving into the intricate world of metabolic pathways, accurate quantification of bile acids is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for bile acid analysis, with a specific focus on the validation of methods utilizing Glycochenodeoxycholic acid-d4 (GCDCA-d4) as an internal standard. Experimental data, detailed protocols, and a comparative analysis with alternative internal standards are presented to aid in the selection and implementation of robust and reliable analytical procedures.
Bile acids, critical signaling molecules and key players in cholesterol metabolism, are increasingly recognized as biomarkers for various diseases, including hepatobiliary and intestinal disorders.[1][2] LC-MS/MS has emerged as the gold standard for the precise and sensitive quantification of a wide array of bile acid species in biological matrices.[1][2][3][4] A crucial aspect of developing a reliable LC-MS/MS method is the use of an appropriate internal standard to correct for variations in sample preparation and instrument response. Deuterated internal standards, such as GCDCA-d4, are often preferred due to their similar chemical and physical properties to the analytes of interest.
Comparative Analysis of Internal Standards
The choice of internal standard is a critical decision in the development of a quantitative LC-MS/MS assay. While GCDCA-d4 is a commonly employed internal standard for the analysis of glycine-conjugated bile acids, several other deuterated and non-deuterated compounds are also utilized. This section compares GCDCA-d4 with other commonly used internal standards.
| Internal Standard | Analyte(s) Targeted | Advantages | Disadvantages |
| This compound (GCDCA-d4) | Glycine-conjugated bile acids | Co-elutes closely with target analytes, providing excellent correction for matrix effects and ionization suppression. High structural similarity. | May not be suitable for all unconjugated or taurine-conjugated bile acids. |
| Cholic acid-d4 (CA-d4) | Unconjugated and some conjugated bile acids | Broadly applicable for several primary bile acids. Commercially available.[5] | May not perfectly mimic the chromatographic behavior of all conjugated bile acids. |
| Deoxycholic acid-d4 (DCA-d4) | Secondary bile acids | Effective for quantifying key secondary bile acids.[5] | Less ideal for primary or taurine-conjugated bile acids. |
| Taurocholic acid-d4 (TCA-d4) | Taurine-conjugated bile acids | Specific for taurine conjugates, offering accurate quantification for this class. | Limited applicability to other bile acid classes. |
| 23-nordeoxycholic acid (nor-DCA) | Broad spectrum of bile acids | A non-endogenous bile acid, avoiding interference from biological sources. | Different chemical structure may lead to variations in extraction efficiency and ionization response compared to endogenous bile acids. |
Experimental Protocols
A robust and validated experimental protocol is the foundation of accurate bile acid quantification. Below are detailed methodologies for sample preparation and LC-MS/MS analysis, representative of common practices in the field.
Sample Preparation: Protein Precipitation
-
Aliquoting: Transfer 50 µL of the biological sample (e.g., serum, plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 100 µL of a methanolic solution containing the internal standard mix, including this compound, to each sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the samples for 30 seconds and then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the bile acids based on their polarity.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acid analysis.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each bile acid and internal standard. For example, for GCDCA, a common transition might be m/z 448.3 → 74.1.
-
Method Validation Data
A comprehensive validation is essential to ensure the reliability of the analytical method. The following tables summarize typical validation parameters for an LC-MS/MS method for bile acid quantification using GCDCA-d4 and other internal standards.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Internal Standard | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| Glycochenodeoxycholic acid (GCDCA) | GCDCA-d4 | 1 - 1000 | >0.99 | 1 |
| Cholic Acid (CA) | CA-d4 | 1 - 1000 | >0.99 | 1 |
| Deoxycholic Acid (DCA) | DCA-d4 | 0.5 - 500 | >0.99 | 0.5 |
| Taurocholic Acid (TCA) | TCA-d4 | 2 - 2000 | >0.99 | 2 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| GCDCA | Low | 5 | <10 | <15 | 90-110 |
| Mid | 50 | <10 | <15 | 95-105 | |
| High | 500 | <10 | <15 | 95-105 | |
| CA | Low | 5 | <10 | <15 | 88-112 |
| Mid | 50 | <10 | <15 | 93-107 | |
| High | 500 | <10 | <15 | 96-104 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| GCDCA | 85-110 | 90-115 |
| CA | 88-105 | 85-110 |
| DCA | 90-112 | 88-113 |
| TCA | 87-108 | 92-110 |
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the key steps in the LC-MS/MS method validation for bile acids.
Caption: Workflow for LC-MS/MS analysis of bile acids.
Conclusion
The validation of an LC-MS/MS method for bile acid quantification requires careful consideration of various parameters, with the selection of an appropriate internal standard being a critical step. This compound serves as an excellent internal standard for the analysis of glycine-conjugated bile acids, offering high accuracy and precision. However, for a comprehensive analysis of a wider range of bile acids, a mixture of deuterated internal standards, including those for unconjugated and taurine-conjugated species, is often the most robust approach. The experimental protocols and validation data presented in this guide provide a solid foundation for researchers to develop and implement reliable methods for bile acid analysis in their own laboratories.
References
- 1. Bile Acids Quantification by Liquid Chromatography-Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Navigating the Complex Landscape of Bile Acid Quantification: An Inter-laboratory Comparison Guide
For researchers, scientists, and drug development professionals, the accurate measurement of bile acids is paramount. These complex molecules, once considered mere detergents for fat digestion, are now recognized as crucial signaling molecules in a host of physiological and pathological processes. This guide provides an objective comparison of bile acid quantification methods, supported by inter-laboratory experimental data, to aid in the selection of the most appropriate analytical strategy.
Bile acids are steroidal compounds synthesized from cholesterol in the liver, and their concentrations and composition in biological fluids can serve as important biomarkers for various diseases, including liver and metabolic disorders.[1][2] Given their clinical significance, the ability to quantify bile acids accurately and reproducibly across different laboratories is essential for both basic research and clinical applications. This guide delves into the performance of commonly used analytical platforms, presents detailed experimental protocols, and offers visual aids to clarify complex biological pathways and experimental workflows.
The Central Role of Farnesoid X Receptor (FXR) in Bile Acid Homeostasis
Bile acid synthesis and transport are tightly regulated to maintain homeostasis and prevent their accumulation to toxic levels. A key player in this regulatory network is the Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids.[3] The following diagram illustrates the FXR signaling pathway, a critical mechanism for the feedback inhibition of bile acid synthesis.
Inter-laboratory Comparison of Bile Acid Quantification Methods
The accurate and precise quantification of individual bile acids is challenging due to their structural diversity and wide concentration ranges in biological samples.[4] To assess the comparability of results across different laboratories, a "ring trial" was conducted where six European laboratories analyzed identical samples containing nine different bile acids spiked into various matrices at high and low concentrations.[4][5] The primary methods used in these laboratories were based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for bile acid analysis.[6][7]
Data Presentation
The following tables summarize the quantitative data from the inter-laboratory comparison, focusing on precision and accuracy.
Table 1: Inter-laboratory Precision (Relative Standard Deviation, %) of Bile Acid Quantification [4][5]
This table presents the relative standard deviation (RSD) for the quantification of nine bile acids in human serum at a high concentration spike level across the six participating laboratories. A lower RSD indicates higher precision.
| Bile Acid | Center 1 | Center 2 | Center 3 | Center 4 | Center 5 | Center 6 |
| Cholic acid (CA) | 4.5 | 5.2 | 6.8 | 7.1 | 3.9 | 5.5 |
| Chenodeoxycholic acid (CDCA) | 5.1 | 6.0 | 7.5 | 8.0 | 4.2 | 6.1 |
| Deoxycholic acid (DCA) | 6.2 | 7.1 | 8.9 | 9.5 | 5.0 | 7.2 |
| Lithocholic acid (LCA) | 8.9 | 10.5 | 12.1 | 13.0 | 7.5 | 10.1 |
| Glycocholic acid (GCA) | 4.8 | 5.5 | 7.1 | 7.5 | 4.0 | 5.8 |
| Taurocholic acid (TCA) | 4.7 | 5.4 | 6.9 | 7.3 | 4.1 | 5.7 |
| α-muricholic acid (α-MCA) | 7.5 | 8.8 | 10.2 | 11.1 | 6.3 | 8.9 |
| β-muricholic acid (β-MCA) | 7.8 | 9.1 | 10.5 | 11.5 | 6.5 | 9.2 |
| ω-muricholic acid (ω-MCA) | 9.5 | 11.2 | 13.5 | 14.8 | 8.1 | 11.5 |
Table 2: Inter-laboratory Accuracy (Relative Recovery, %) of Bile Acid Quantification [4][5][8]
This table shows the mean relative recovery for the same set of bile acids in human serum at a high concentration. A recovery value close to 100% indicates high accuracy.
| Bile Acid | Center 1 | Center 2 | Center 3 | Center 4 | Center 5 | Center 6 |
| Cholic acid (CA) | 98 | 102 | 95 | 93 | 105 | 99 |
| Chenodeoxycholic acid (CDCA) | 97 | 101 | 96 | 94 | 104 | 98 |
| Deoxycholic acid (DCA) | 95 | 99 | 93 | 91 | 102 | 96 |
| Lithocholic acid (LCA) | 88 | 92 | 85 | 82 | 95 | 89 |
| Glycocholic acid (GCA) | 99 | 103 | 97 | 95 | 106 | 100 |
| Taurocholic acid (TCA) | 99 | 104 | 96 | 94 | 105 | 101 |
| α-muricholic acid (α-MCA) | 92 | 96 | 90 | 88 | 98 | 93 |
| β-muricholic acid (β-MCA) | 91 | 95 | 89 | 87 | 97 | 92 |
| ω-muricholic acid (ω-MCA) | 85 | 89 | 82 | 79 | 92 | 86 |
The results of the ring trial demonstrate that while there is generally good agreement between laboratories, method- and analyte-specific differences in accuracy and reproducibility exist.[4] Measurements for the more hydrophobic, unconjugated bile acids like lithocholic acid (LCA) and ω-muricholic acid (ω-MCA) proved to be the most challenging.[4][5]
Experimental Workflow for Bile Acid Quantification
A standardized workflow is crucial for achieving reliable and comparable results in bile acid analysis. The following diagram outlines a typical experimental workflow for the quantification of bile acids in serum using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle of Internal Standards: Glycochenodeoxycholic acid-d4 vs. Cholic acid-d4 in Bile Acid Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of bile acids, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an in-depth comparison of two commonly employed deuterated internal standards, Glycochenodeoxycholic acid-d4 (GCDCA-d4) and Cholic acid-d4 (CA-d4), in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
In the realm of targeted quantitative analysis, particularly for complex biological matrices, the use of a stable isotope-labeled (SIL) internal standard that is structurally identical to the analyte is considered the gold standard. However, when a SIL analog for every bile acid in a panel is not feasible or commercially available, a structurally similar deuterated standard is the next best choice. This is where GCDCA-d4, a conjugated bile acid analog, and CA-d4, an unconjugated bile acid analog, come into play. Their performance can vary depending on the specific bile acids being quantified.
The Core Principle: Mimicking the Analyte
The fundamental role of an internal standard in LC-MS/MS is to mimic the behavior of the analyte throughout the analytical process, from sample extraction to ionization in the mass spectrometer. By doing so, it can effectively compensate for variations in sample recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to more accurate and precise quantification.[1] Deuterated standards are ideal for this purpose as their physicochemical properties are nearly identical to their non-labeled counterparts, yet they are distinguishable by their mass.[2]
Structural Analogy: A Key Consideration
The structural similarity between the internal standard and the analyte is a critical factor. Bile acids can be broadly categorized into unconjugated (e.g., cholic acid, chenodeoxycholic acid) and conjugated forms (e.g., glycocholic acid, taurocholic acid). A conjugated internal standard like GCDCA-d4 is expected to better mimic the extraction efficiency and ionization response of other conjugated bile acids. Conversely, an unconjugated internal standard like CA-d4 is anticipated to be a more suitable surrogate for other unconjugated bile acids.
While using a single internal standard for a large panel of bile acids may seem efficient, it is generally recommended to use a SIL internal standard for each analyte to achieve the highest accuracy.[3] When this is not practical, selecting an internal standard from the same structural class (conjugated or unconjugated) as the analyte of primary interest is a scientifically sound approach.
Performance Data: A Comparative Overview
| Performance Metric | Expected Outcome with GCDCA-d4 as IS for Conjugated BAs (e.g., GCA) | Expected Outcome with CA-d4 as IS for Unconjugated BAs (e.g., CA) | Expected Outcome with Mismatched IS (e.g., CA-d4 for GCA) |
| Accuracy (% Bias) | High (e.g., within ±15%) | High (e.g., within ±15%) | Potentially lower (e.g., may exceed ±15%) |
| Precision (%RSD) | High (e.g., <15%) | High (e.g., <15%) | Potentially lower (e.g., may exceed 15%) |
| Recovery | More consistent and comparable to the analyte | More consistent and comparable to the analyte | Less consistent, may differ significantly from the analyte |
| Matrix Effect | More effective compensation | More effective compensation | Less effective compensation |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 (usually achievable with calibration) |
Note: This table presents expected outcomes based on scientific principles. Actual performance may vary depending on the specific matrix, LC-MS/MS system, and experimental conditions.
Experimental Protocols
To empirically determine the optimal internal standard for a specific application, a validation study should be performed. Below is a representative experimental protocol for the quantification of bile acids in human serum.
Sample Preparation (Protein Precipitation)
-
To 50 µL of human serum, add 10 µL of the internal standard working solution (containing either GCDCA-d4 or CA-d4 in methanol).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the bile acids, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Method Validation
The method should be validated for linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines. To compare the internal standards, the validation would be performed in parallel, once with GCDCA-d4 and once with CA-d4.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological significance of bile acids, the following diagrams are provided.
Bile acids are not just detergents for fat absorption; they are also signaling molecules that activate nuclear and cell surface receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5).[2][3] These signaling pathways play crucial roles in regulating bile acid, lipid, and glucose metabolism.
References
The Analytical Edge: Evaluating Glycochenodeoxycholic Acid-d4 for Precise Serum Bile Acid Quantification
A deep dive into the accuracy and precision of Glycochenodeoxycholic acid-d4 as an internal standard in serum analysis, offering a comparative perspective for researchers and drug development professionals.
In the intricate world of metabolic research and drug development, the precise and accurate quantification of biological molecules is paramount. Bile acids, crucial signaling molecules in metabolic regulation, are of particular interest. Their analysis in serum provides a window into liver function, lipid metabolism, and gut health. At the heart of reliable quantification by liquid chromatography-mass spectrometry (LC-MS/MS) lies the choice of an appropriate internal standard. This guide provides a comprehensive comparison of this compound (GCDCA-d4) with other commonly used internal standards, supported by experimental data and detailed protocols.
Accuracy and Precision: A Comparative Analysis
The performance of an internal standard is judged by its ability to mimic the analyte of interest throughout the analytical process, thereby ensuring accurate and precise quantification. Deuterium-labeled internal standards, such as GCDCA-d4, are considered the gold standard due to their chemical similarity to the endogenous analyte.
The following table summarizes the accuracy and precision data for GCDCA-d4 and other deuterated internal standards used in serum bile acid analysis, compiled from various studies.
| Internal Standard | Analyte(s) | Method | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy/Recovery (%) | Reference |
| This compound (GCDCA-d4) | Glycochenodeoxycholic acid (GCDCA) & other bile acids | LC-MS/MS | 1.53 - 10.63 | 3.01 - 13.98 | 85 - 115 | [1] |
| Glycocholic acid-d4 (GCA-d4) | Glycocholic acid (GCA) & other bile acids | LC-MS/MS | Not explicitly stated for GCA-d4 alone | Not explicitly stated for GCA-d4 alone | 85 - 115 (for the overall method) | [1] |
| Taurocholic acid-d4 (TCA-d4) | Taurocholic acid (TCA) & other bile acids | LC-MS/MS | Not explicitly stated for TCA-d4 alone | Not explicitly stated for TCA-d4 alone | 85 - 115 (for the overall method) | [1] |
| Cholic acid-d4 (CA-d4) | Cholic acid (CA) & other bile acids | LC-MS/MS | Not explicitly stated for CA-d4 alone | Not explicitly stated for CA-d4 alone | 85 - 115 (for the overall method) | [1] |
| Chenodeoxycholic acid-d5 (CDCA-d5) | Chenodeoxycholic acid (CDCA) & other bile acids | LC-MS/MS | Not explicitly stated for CDCA-d5 alone | Not explicitly stated for CDCA-d5 alone | 85 - 115 (for the overall method) | [1] |
| Deoxycholic acid-d4 (DCA-d4) | Deoxycholic acid (DCA) & other bile acids | LC-MS/MS | Not explicitly stated for DCA-d4 alone | Not explicitly stated for DCA-d4 alone | 85 - 115 (for the overall method) | [1] |
| Lithocholic acid-d4 (LCA-d4) | Lithocholic acid (LCA) & other bile acids | LC-MS/MS | Not explicitly stated for LCA-d4 alone | Not explicitly stated for LCA-d4 alone | 85 - 115 (for the overall method) | [1] |
| Ursodeoxycholic acid-d4 (UDCA-d4) | Ursodeoxycholic acid (UDCA) & other bile acids | LC-MS/MS | Not explicitly stated for UDCA-d4 alone | Not explicitly stated for UDCA-d4 alone | 85 - 115 (for the overall method) | [1] |
As the data indicates, methods utilizing a suite of deuterated internal standards, including GCDCA-d4, demonstrate excellent accuracy and precision, with coefficients of variation (CVs) generally below 15% and accuracy within the 85-115% range, which aligns with regulatory guidelines for bioanalytical method validation.[2] The use of a specific deuterated internal standard for each corresponding analyte, or at least for each class of bile acids (e.g., glycine-conjugated, taurine-conjugated, unconjugated), is best practice to account for any variations in ionization efficiency and matrix effects.
Experimental Protocols
A robust and reliable analytical method is the foundation of accurate data. Below is a detailed, representative experimental protocol for the analysis of bile acids in serum using LC-MS/MS with deuterated internal standards.
Sample Preparation
-
Thawing: Thaw serum samples on ice to prevent degradation of analytes.
-
Aliquoting: Aliquot 100 µL of serum into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a working solution containing a mixture of deuterated internal standards, including this compound, to each serum sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of bile acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate the various bile acid species.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used for the detection of bile acids.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the biological relevance of Glycochenodeoxycholic acid, the following diagrams are provided.
Caption: Experimental workflow for serum bile acid analysis.
Glycochenodeoxycholic acid is a primary conjugated bile acid, and its metabolism is intricately linked to cholesterol homeostasis and signaling through nuclear receptors like the Farnesoid X Receptor (FXR).
Caption: Simplified bile acid synthesis and FXR signaling pathway.
Conclusion
The selection of a suitable internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This compound has demonstrated its utility in the accurate and precise quantification of bile acids in serum. Its chemical and physical properties closely mirror those of the endogenous analyte, allowing it to effectively compensate for variability during sample preparation and analysis. For researchers and drug development professionals, the use of GCDCA-d4, as part of a comprehensive panel of deuterated internal standards, provides a high degree of confidence in the generated data, which is essential for making informed decisions in both basic research and clinical settings.
References
A Head-to-Head Comparison: Glycochenodeoxycholic Acid-d4 vs. 13C-Labeled GCDCA for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in metabolomics and clinical diagnostics, the accurate quantification of bile acids is paramount. Glycochenodeoxycholic acid (GCDCA), a key conjugated primary bile acid, is a critical biomarker for various hepatobiliary and metabolic diseases. The gold standard for its quantification, liquid chromatography-mass spectrometry (LC-MS), relies heavily on the use of stable isotope-labeled internal standards to ensure accuracy and precision. This guide provides an objective comparison of two commonly used internal standards for GCDCA: deuterated Glycochenodeoxycholic acid (GCDCA-d4) and Carbon-13 labeled Glycochenodeoxycholic acid (13C-GCDCA).
The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, ensuring it behaves consistently throughout sample preparation, chromatographic separation, and mass spectrometric detection. This co-elution and identical ionization behavior are crucial for correcting analytical variability. While both GCDCA-d4 and 13C-GCDCA serve this purpose, subtle but significant differences in their isotopic labeling can impact the quality and reliability of quantitative data.
Performance Comparison: The Isotopic Advantage of 13C
While direct experimental data exclusively comparing the performance of GCDCA-d4 and 13C-GCDCA is limited in publicly available literature, a strong consensus within the scientific community, supported by studies on other analytes, points to the general superiority of 13C-labeled standards over their deuterated counterparts in LC-MS applications.[1][2]
The primary advantage of 13C-GCDCA lies in its closer physicochemical identity to the native, unlabeled GCDCA. Deuterium (²H) is twice the mass of protium (¹H), and the C-D bond is stronger and shorter than the C-H bond. This can lead to a phenomenon known as the "isotope effect," where deuterated compounds may exhibit slightly different chromatographic retention times, typically eluting earlier than the corresponding unlabeled analyte.[2][3] This chromatographic shift can compromise the accuracy of quantification, especially in complex biological matrices where co-eluting substances can cause differential ion suppression or enhancement for the analyte and the internal standard.[2][4]
In contrast, the mass difference between ¹³C and ¹²C is smaller, and the substitution of ¹²C with ¹³C does not significantly alter the chemical properties of the molecule. This results in near-perfect co-elution of the 13C-labeled internal standard with the native analyte, providing more reliable correction for matrix effects and other sources of analytical variability.[1]
Table 1: Theoretical Performance Comparison of GCDCA-d4 and 13C-GCDCA
| Performance Parameter | Glycochenodeoxycholic acid-d4 (GCDCA-d4) | 13C-labeled Glycochenodeoxycholic acid (13C-GCDCA) | Rationale |
| Chromatographic Co-elution | May exhibit a slight retention time shift (typically earlier elution).[2][3] | Near-perfect co-elution with unlabeled GCDCA.[1] | The larger relative mass difference and altered bond properties in C-D vs. C-H bonds can affect chromatographic interactions. |
| Isotope Effect | Susceptible to secondary isotope effects, potentially altering chromatographic behavior.[3] | Minimal to no discernible isotope effect in LC-MS. | The smaller relative mass difference between ¹³C and ¹²C results in negligible changes to the molecule's properties. |
| Correction for Matrix Effects | May be less accurate if chromatographic shift leads to differential ion suppression/enhancement.[2][4] | Provides more robust and accurate correction due to identical elution profile. | Co-elution ensures that both the analyte and internal standard experience the same matrix-induced ionization changes. |
| Accuracy and Precision | Generally provides good results, but can be compromised by the isotope effect. | Generally considered to provide higher accuracy and precision.[1] | Minimizing analytical variables through identical behavior leads to more reliable data. |
| Cost and Availability | Often more readily available and less expensive. | Can be more expensive and less commonly available. | The synthetic routes for introducing ¹³C can be more complex. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Glycochenodeoxycholic acid in human serum using LC-MS/MS. This protocol can be adapted for use with either GCDCA-d4 or 13C-GCDCA as the internal standard.
Sample Preparation (Protein Precipitation)
-
Thaw serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of serum.
-
Add 10 µL of the internal standard working solution (either GCDCA-d4 or 13C-GCDCA in methanol at a concentration of 1 µg/mL).
-
Add 140 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an LC-MS vial for analysis.[5]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the bile acids, followed by a wash and re-equilibration step. For example: 0-1 min (30% B), 1-8 min (30-90% B), 8-9 min (90% B), 9.1-10 min (30% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for the specific instrument being used.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
For routine analyses, GCDCA-d4 can provide acceptable performance and is a cost-effective option. However, for applications demanding the highest level of accuracy and precision, particularly in complex biological matrices or when developing novel diagnostic assays, 13C-labeled GCDCA is the superior choice. Its ability to perfectly co-elute with the native analyte minimizes the risk of analytical errors stemming from isotope effects and differential matrix effects. Researchers should carefully consider the specific requirements of their study when selecting an internal standard for Glycochenodeoxycholic acid quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. medpace.com [medpace.com]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
Cross-Validation of Analytical Methods for Glycochenodeoxycholic Acid-d4: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of bile acids like Glycochenodeoxycholic acid (GCDCA) is paramount for advancing research in liver diseases, metabolic disorders, and drug-induced liver injury. The use of a deuterated internal standard, Glycochenodeoxycholic acid-d4 (GCDCA-d4), is a key strategy to ensure accuracy and reproducibility in analytical methods. This guide provides an objective comparison of two common Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, highlighting differences in sample preparation and their impact on analytical performance.
This comparison focuses on two prevalent sample preparation techniques for the analysis of GCDCA in serum or plasma: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). While both methods are widely used, they offer distinct advantages and disadvantages in terms of simplicity, cleanliness of the final extract, and overall analytical performance.
Quantitative Performance Comparison
The selection of an analytical method is often guided by its quantitative performance characteristics. The following table summarizes key validation parameters for two distinct LC-MS/MS methods for the quantification of Glycochenodeoxycholic acid, utilizing GCDCA-d4 as an internal standard.
| Performance Parameter | Method A: Protein Precipitation (PPT) | Method B: Solid-Phase Extraction (SPE) |
| Linearity (R²) | > 0.995[1] | > 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 to 0.5 nM[1] | 5 ng/mL[2] |
| Intra-day Precision (%CV) | < 10%[1] | < 10%[2] |
| Inter-day Precision (%CV) | < 10%[1] | < 10%[2] |
| Accuracy | Mean %CV < 10% from target[1] | 85% to 115%[2] |
| Recovery | Good analyte recovery[1] | 92% to 110%[2] |
Experimental Protocols
Detailed methodologies for the two compared LC-MS/MS methods are provided below. These protocols outline the key steps from sample preparation to analysis, using this compound as the internal standard.
Method A: Quantification of Glycochenodeoxycholic Acid using Protein Precipitation (PPT)
This method offers a straightforward and rapid approach for sample preparation, making it suitable for high-throughput analysis.
1. Sample Preparation:
-
To 200 µL of serum, calibrators, or quality control samples in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution (this compound).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a new vial for analysis.[1]
2. Chromatographic Conditions:
-
HPLC System: Vanquish Horizon HPLC binary pump[1]
-
Column: Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm[1]
-
Column Temperature: 50 °C[1]
-
Injection Volume: 10 µL[1]
-
Mobile Phase: A gradient of mobile phases is typically used, often consisting of an aqueous component with an organic modifier like acetonitrile or methanol, with additives like formic acid or ammonium formate to improve ionization.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: TSQ Quantis triple quadrupole mass spectrometer[1]
-
Ionization Mode: Negative Electrospray Ionization (H-ESI)[1]
-
Scan Type: Selected Reaction Monitoring (SRM)[1]
-
Key Transitions:
-
Glycochenodeoxycholic acid: The precursor ion is monitored for its specific fragment ion (e.g., m/z 448.3 → 74).
-
This compound: The deuterated internal standard is monitored for its corresponding fragment ion.
-
Method B: Quantification of Glycochenodeoxycholic Acid using Solid-Phase Extraction (SPE)
This method involves a more rigorous cleanup step, which can reduce matrix effects and potentially improve sensitivity and reproducibility.
1. Sample Preparation:
-
To 1.0 mL of serum, add the internal standard solution (this compound).
-
Condition a C18 SPE cartridge with methanol followed by water.[3]
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and a low percentage of organic solvent (e.g., 10% acetone in water) to remove polar interferences.[3]
-
Elute the analytes with 2.0 mL of methanol.[3]
-
Evaporate the eluate to dryness under a stream of nitrogen gas at 37°C.[3]
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
UPLC System: Acquity UPLC I-Class System[2]
-
Column: Cortecs T3 2.7 µm (2.1 x 30 mm)[2]
-
Column Temperature: 60 °C[2]
-
Injection Volume: 10 µL[2]
-
Mobile Phase A: Water with 0.1% of 200 mM ammonium formate and 0.01% formic acid[2]
-
Mobile Phase B: Acetonitrile/Isopropanol (50/50) with 0.1% of 200 mM ammonium formate and 0.01% formic acid[2]
-
A gradient elution is employed to separate the bile acids.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Xevo TQ-S micro MS/MS detector[2]
-
Ionization Mode: Electrospray Negative Ionization (ESI)[2]
-
Scan Type: Multiple Reaction Monitoring (MRM)[2]
-
Key Transitions:
-
Glycochenodeoxycholic acid: The precursor ion is monitored for its specific fragment ion (e.g., m/z 448.3 → 74).
-
This compound: The deuterated internal standard is monitored for its corresponding fragment ion.
-
Method Comparison and Discussion
The choice between Protein Precipitation and Solid-Phase Extraction for the analysis of Glycochenodeoxycholic acid depends on the specific requirements of the study.
Method A (Protein Precipitation) is a rapid and simple technique that is well-suited for high-throughput screening and studies where a large number of samples need to be processed quickly.[1] While it effectively removes the bulk of proteins, it may not eliminate other matrix components like phospholipids, which can lead to ion suppression or enhancement in the mass spectrometer, potentially affecting accuracy and precision.[4]
Method B (Solid-Phase Extraction) provides a more thorough sample cleanup by removing a wider range of interfering substances.[4][5] This can result in a cleaner baseline, reduced matrix effects, and potentially improved sensitivity and robustness of the assay. However, SPE is a more time-consuming and labor-intensive procedure compared to PPT and may require more method development to optimize the loading, washing, and elution steps for maximum recovery.
Both Protein Precipitation and Solid-Phase Extraction, when coupled with a validated LC-MS/MS method using this compound as an internal standard, can provide accurate and reliable quantification of Glycochenodeoxycholic acid in biological matrices. The selection of the most appropriate method will depend on a balance of factors including the required sensitivity, the complexity of the sample matrix, the number of samples to be analyzed, and the available resources. For studies demanding the highest level of accuracy and sensitivity, the additional cleanup provided by SPE may be advantageous. For high-throughput applications where speed is critical, PPT offers a viable and efficient alternative.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying Serum Level of Glycochenodeoxycholic Acid Using High Performance Liquid Chromatography in Obstructive Jaundice Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the Isotopic Purity of Glycochenodeoxycholic Acid-d4
For researchers, scientists, and professionals in drug development, the isotopic purity of internal standards is paramount for accurate bioanalytical results. This guide provides a comprehensive evaluation of Glycochenodeoxycholic acid-d4 (GCDCA-d4), a critical internal standard for the quantification of its endogenous counterpart, Glycochenodeoxycholic acid (GCDCA), in various biological matrices.
Glycochenodeoxycholic acid is a primary conjugated bile acid that plays a crucial role in fat emulsification and absorption. Its deuterated analogue, GCDCA-d4, is widely used in pharmacokinetic and drug metabolism studies, where its high isotopic purity is essential to prevent interference and ensure the reliability of quantitative analysis by mass spectrometry.[1][2] This guide compares commercially available GCDCA-d4 and other deuterated bile acid standards, details the experimental protocols for verifying isotopic purity, and illustrates the relevant biological pathways.
Comparative Analysis of Deuterated Bile Acid Standards
The selection of a deuterated internal standard is a critical step in developing robust analytical methods. The ideal standard exhibits high isotopic enrichment, minimizing the contribution of the unlabeled analyte. Below is a comparison of GCDCA-d4 with other commonly used deuterated bile acid standards, based on information provided by various suppliers.
| Deuterated Standard | Supplier | Stated Isotopic Purity |
| This compound | Supplier A | ≥99% deuterated forms (d1-d4) |
| Supplier B | >99% | |
| Supplier C | 97% Chemical Purity, 98% Isotopic Purity | |
| Glycoursodeoxycholic acid-d4 | Supplier A | ≥99% deuterated forms (d1-d4)[3] |
| Supplier B | >99%[4] | |
| Supplier C | ≥97% (CP), ≥98 atom % D[5] | |
| Glycodeoxycholic acid-d4 | Supplier A | ≥99% deuterated forms (d1-d4)[6] |
| Supplier B | ≥98% (CP), ≥98 atom % D | |
| Supplier C | 99.90%[7] | |
| Cholic acid-d4 | Supplier B | 98% (CP), 98 atom % D |
| Supplier C | 98%[8] | |
| Supplier D | 99.91%[9] |
Experimental Protocols for Isotopic Purity Assessment
The isotopic purity of deuterated standards is primarily determined by two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (LC-MS/MS) Method
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for determining the isotopic distribution of a deuterated compound.[10][11][12][13][14]
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Full scan from m/z 400-500 to observe the isotopic cluster.
-
Selected Ion Monitoring (SIM): Monitor the following m/z values to determine the relative abundance of each isotopologue:
-
m/z 448.3 (unlabeled GCDCA)
-
m/z 449.3 (M+1)
-
m/z 450.3 (M+2)
-
m/z 451.3 (M+3)
-
m/z 452.3 (GCDCA-d4)
-
-
Data Analysis:
The isotopic purity is calculated by determining the peak area of the d4-labeled species relative to the sum of the peak areas of all observed isotopologues.
Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] * 100
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and quantify the isotopic enrichment.[15][16][17]
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Methanol-d4).
NMR Parameters:
-
¹H NMR:
-
Acquire a standard proton NMR spectrum to identify the residual proton signals at the sites of deuteration. The reduction in the integral of these signals compared to the integrals of non-deuterated positions provides a measure of isotopic enrichment.
-
-
²H NMR:
-
Acquire a deuterium NMR spectrum. The presence of a signal at the chemical shift corresponding to the labeled positions confirms the deuteration. The integral of the deuterium signal can be compared to an internal standard for quantification.
-
Data Analysis:
By comparing the integration of the signals from the deuterated positions in the ¹H NMR spectrum to the corresponding signals in a spectrum of the unlabeled compound, the percentage of deuteration can be calculated.
Visualizing the Experimental Workflow and Biological Context
To further clarify the processes involved in evaluating GCDCA-d4 and its biological relevance, the following diagrams are provided.
Caption: Workflow for assessing the isotopic purity of GCDCA-d4.
Bile acids, including GCDCA, are endogenous ligands for the Farnesoid X receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[18][19][20][21][22] The activation of FXR by bile acids initiates a signaling cascade that controls the expression of genes involved in bile acid synthesis and transport.
Caption: Bile acid activation of the FXR signaling pathway.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. caymanchem.com [caymanchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Glycoursodeoxycholic acid-2,2,4,4-d4 ≥98 atom % D, ≥97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cholic acid (2,2,4,4-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 13. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. 2.4. Detection of bile acids by LC–MS/MS [bio-protocol.org]
- 15. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 17. Absence of glycochenodeoxycholic acid (GCDCA) in human bile is an indication of cholestasis: a 1H MRS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Nuclear bile acid signaling through the farnesoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Farnesoid X receptor alpha: a molecular link between bile acids and steroid signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Glycochenodeoxycholic Acid-d4 Across Diverse Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance of Glycochenodeoxycholic acid-d4 (GCDCA-d4), a critical internal standard for the quantification of the biologically significant bile acid, Glycochenodeoxycholic acid (GCDCA). The data presented here is compiled from various studies and application notes, offering insights into the capabilities of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms from leading manufacturers.
Data Presentation: A Comparative Overview
The quantitative performance of an analytical method is paramount for accurate and reliable results. Below is a summary of reported performance characteristics for the analysis of Glycochenodeoxycholic acid and its deuterated analog across various mass spectrometer systems. It is important to note that the limit of quantitation (LOQ) and linearity are highly dependent on the specific experimental conditions, including the sample matrix, sample preparation method, and chromatographic conditions. Therefore, this table should be used as a comparative reference, and method validation is essential for any specific application.
| Mass Spectrometer Platform | Analyte(s) | Sample Matrix | Lower Limit of Quantitation (LLOQ) | Linearity Range (r²) | Reference |
| Thermo Scientific™ TSQ Quantis™ | Bile Acids (including GCDCA) | Serum | 0.1 - 0.5 nM | > 0.995 | [1] |
| Agilent 6495C Triple Quadrupole | Bile Acids (including GCDCA) | Not specified (standards) | 0.5 - 1.0 nM (for various bile acids) | Not specified | [2] |
| Waters Xevo TQ-S micro | 15 Bile Acids | Serum | 5 ng/mL | > 0.99 | [3] |
| Sciex ZenoTOF 7600 | Bile Acids | Human Plasma | Comparable to high-end TQMS | Not specified | [1][4] |
| Sciex QTRAP 5500 | 46 Bile Acids | Rat Plasma | Not specified | Not specified | [5] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the analysis of this compound, based on protocols described in the cited literature.
Sample Preparation
A crucial step in the analysis of biological samples is the efficient extraction of the analyte of interest while minimizing matrix effects. The most common approaches for bile acid analysis are protein precipitation and liquid-liquid extraction.
-
Protein Precipitation (PPT):
-
To 100 µL of serum or plasma, add 300-400 µL of a cold organic solvent such as acetonitrile or methanol.
-
The mixture should contain the internal standard, this compound, at an appropriate concentration.
-
Vortex the sample vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To a known volume of the biological sample, add the internal standard solution.
-
Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex the mixture thoroughly to facilitate the transfer of the bile acids into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography (LC)
Chromatographic separation is essential for resolving Glycochenodeoxycholic acid from its isomers and other interfering compounds in the sample matrix.
-
HPLC/UPLC System: A high-performance or ultra-high-performance liquid chromatography system is required.
-
Column: A reversed-phase C18 column is commonly used for bile acid separation. Typical dimensions are 2.1 mm internal diameter and 50-100 mm length, with a particle size of 1.7-1.9 µm for UPLC applications.
-
Mobile Phase:
-
Mobile Phase A: Water with an additive such as 0.1% formic acid or a low concentration of ammonium formate.
-
Mobile Phase B: An organic solvent mixture, typically acetonitrile and/or methanol, often with the same additive as Mobile Phase A.
-
-
Gradient Elution: A gradient elution is typically employed, starting with a low percentage of organic mobile phase and gradually increasing to elute the more hydrophobic bile acids.
-
Flow Rate: Typical flow rates range from 0.3 to 0.6 mL/min for a 2.1 mm ID column.
-
Column Temperature: The column is often heated (e.g., 40-50 °C) to improve peak shape and reduce viscosity.
Mass Spectrometry (MS)
Tandem mass spectrometry provides the selectivity and sensitivity required for the accurate quantification of this compound.
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is the most common technique for the analysis of bile acids.
-
Scan Type: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.
-
Mass Transitions:
-
Glycochenodeoxycholic acid (GCDCA): The deprotonated molecule [M-H]⁻ is the precursor ion. A common product ion results from the cleavage of the glycine moiety.
-
m/z 448.3 → m/z 74.1
-
-
This compound (GCDCA-d4):
-
m/z 452.3 → m/z 74.1
-
-
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of Glycochenodeoxycholic acid using its deuterated internal standard (GCDCA-d4) by LC-MS/MS.
Primary Bile Acid Biosynthesis Pathway
Caption: Simplified pathway of primary bile acid biosynthesis, highlighting the formation of Glycochenodeoxycholic acid (GCDCA) from cholesterol.[2][4][6][7]
References
- 1. news-medical.net [news-medical.net]
- 2. agilent.com [agilent.com]
- 3. sciex.com [sciex.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Bile acid analysis [sciex.com]
- 6. Revolutionizing Bile Acid Detection with SCIEX - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 7. sciex.com [sciex.com]
The Gold Standard for Bile Acid Quantification: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in bile acid analysis, the pursuit of accurate and precise quantification is paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of an internal standard (IS) is crucial for correcting variability throughout the analytical workflow.[1] This guide provides an objective, data-driven comparison of the two primary types of internal standards—deuterated (stable isotope-labeled) and non-deuterated (structural analogue)—to inform best practices in this demanding field.
The inherent complexity of biological matrices, such as plasma, serum, and fecal matter, presents significant analytical challenges in bile acid quantification.[2][3] Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte, are a primary concern that can compromise data integrity.[3][4][5] An ideal internal standard should mimic the analyte's behavior as closely as possible from sample preparation to detection, thereby providing reliable correction for these variations.[1][6]
Stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, are chemically identical to the analyte but have one or more hydrogen atoms replaced by deuterium.[7][8] This results in a mass shift that allows the mass spectrometer to differentiate between the analyte and the standard.[7] In contrast, non-deuterated or structural analogue standards are different molecules with similar chemical properties to the analyte.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The scientific consensus, supported by experimental data, indicates that deuterated internal standards offer superior performance in bioanalytical assays.[1][9] Their key advantage lies in their near-identical physicochemical properties to the analyte, ensuring they experience the same effects during extraction, chromatography, and ionization.[6][8] This co-elution and similar ionization behavior are critical for effectively normalizing variations.[8]
While structural analogues are often more accessible and less expensive, their different chemical structures can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[10][11] These differences can result in incomplete correction for matrix effects and other sources of error.[7]
Quantitative Performance Data
The following table summarizes typical performance metrics when comparing deuterated and non-deuterated internal standards in LC-MS bioanalysis.
| Performance Metric | Deuterated (SIL) IS | Non-Deuterated (Analogue) IS | Rationale for Difference |
| Accuracy (% Bias) | Typically within ±5%[7] | Can exceed ±15%[7] | Deuterated standards provide superior compensation for matrix effects and recovery variations, leading to higher accuracy.[7] |
| Precision (%CV) | Typically <10%[7] | Can be >15%[7] | By closely tracking the analyte's behavior throughout the process, deuterated standards significantly reduce variability.[7][9] |
| Matrix Effect | Effectively compensated (<5% difference)[7] | Inconsistent compensation (>20% difference possible)[7] | The near-identical chemical nature ensures the deuterated IS experiences the same ion suppression or enhancement as the analyte.[6][7] |
| Recovery Variability | Low (<10% CV)[7] | Higher (>15% CV)[7] | The deuterated standard more reliably mimics the analyte's recovery during sample preparation steps like liquid-liquid or solid-phase extraction.[7] |
Experimental Protocols
To ensure the reliability of a bioanalytical method, rigorous validation is required.[7] The following are detailed methodologies for key experiments to evaluate and compare the performance of internal standards in bile acid analysis.
Sample Preparation for Bile Acid Analysis
This protocol is a general guideline for extracting bile acids from serum or plasma.
-
Aliquoting: Thaw frozen serum/plasma samples at 4°C. Aliquot 50 µL of the sample into a microcentrifuge tube.[12]
-
Internal Standard Spiking: Add 10 µL of the deuterated or non-deuterated internal standard working solution to the sample.[13]
-
Protein Precipitation: Add 150 µL of ice-cold methanol (or a 1:1 acetonitrile:methanol solution) to precipitate proteins.[12][13]
-
Vortexing and Incubation: Vortex the mixture for 10 minutes and incubate at -20°C for 30 minutes to enhance protein precipitation.[12][14]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000-15,000 x g) for 20 minutes at 4°C.[12][14]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial, avoiding the protein pellet.[14]
-
Analysis: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions for bile acid analysis.
-
Chromatographic System: Ultra-High Performance Liquid Chromatography (UHPLC) system.[15]
-
Column: A reverse-phase column, such as a C18, is typically used (e.g., Cortecs T3).[15][16]
-
Mobile Phase A: Water with additives like 0.1% formic acid or 1 mM ammonium acetate to improve ionization.[14][15]
-
Mobile Phase B: Organic solvent mixture such as methanol/acetonitrile/isopropanol with similar additives.[14][15]
-
Gradient: A gradient elution is used to separate the various bile acid species over a run time of approximately 10-30 minutes.[3][14]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a negative electrospray ionization (ESI) source.[15]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each bile acid and internal standard.
Experiment for Evaluating Matrix Effects
This experiment quantifies the degree of ion suppression or enhancement caused by the biological matrix.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare the analyte and the internal standard in the final mobile phase composition (reconstitution solvent).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (from at least six different sources) as described in the sample preparation protocol. Spike the final, clean extract with the analyte and internal standard at the same concentration as Set A.[1]
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and internal standard before the extraction process begins.
-
-
Analysis: Analyze all samples via LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF): Calculate as (Peak Area in Set B) / (Peak Area in Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates enhancement.
-
Recovery (RE): Calculate as (Peak Area in Set C) / (Peak Area in Set B).
-
Internal Standard-Normalized Matrix Factor: Calculate the MF for the analyte and divide it by the MF for the internal standard. A value close to 1.0 indicates effective compensation. The coefficient of variation (%CV) of this normalized factor across the different matrix sources should be low, ideally <15%.[1]
-
Visualizing Workflows and Pathways
To better illustrate the experimental and biological contexts, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
Bile acids are not only digestive aids but also crucial signaling molecules that regulate their own synthesis and various metabolic pathways, primarily through the farnesoid X receptor (FXR).[17][18][19]
Caption: Simplified FXR-mediated feedback regulation of bile acid synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Bile acid analysis [sciex.com]
- 3. restek.com [restek.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 14. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of bile acids in the regulation of the metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Glycochenodeoxycholic acid-d4
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of specialized chemical compounds is paramount. Glycochenodeoxycholic acid-d4, a deuterated form of a bile acid, requires careful management to protect both laboratory personnel and the environment. This guide provides essential, step-by-step procedures for its proper disposal, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. While not classified as a hazardous substance by all regulatory bodies, it may be harmful if swallowed or inhaled and can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat will provide a barrier against contamination of personal clothing.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value |
| Molecular Formula | C₂₆H₃₉D₄NO₅ |
| Appearance | Solid |
| Potential Health Effects | May be harmful if swallowed or inhaled; may cause skin and eye irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound should be treated with the same diligence as any other potentially hazardous chemical waste in a laboratory setting. The deuterium labeling does not confer radioactivity, so it should be managed as a chemical, not radioactive, waste.
Experimental Protocol for Waste Neutralization (if applicable and permitted):
Note: Neutralization should only be performed by trained personnel if the waste is purely acidic or basic and if this procedure is approved by your institution's Environmental Health and Safety (EHS) department. Given that this compound is a complex organic molecule, chemical neutralization is generally not a recommended or practical disposal method in a standard laboratory setting. The primary disposal route should be through a certified hazardous waste contractor.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Disposal Steps:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including empty containers and contaminated materials (e.g., pipette tips, gloves), as potentially hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
-
-
Container Selection and Labeling:
-
Choose a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.
-
Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations.
-
Include the date of waste generation and the name of the principal investigator or laboratory contact.
-
-
Storage:
-
Store the sealed waste container in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's designated hazardous waste management service.
-
Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.
-
Never dispose of this compound down the drain or in the regular trash.
-
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, fostering a culture of responsibility and trust in your research endeavors. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional requirements.
Essential Safety and Logistics for Handling Glycochenodeoxycholic Acid-d4
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, essential safety and logistical information for handling Glycochenodeoxycholic acid-d4, including detailed operational procedures and disposal plans to foster a secure and productive research environment.
Chemical and Physical Properties
A clear understanding of the substance's properties is the foundation of safe handling.
| Property | Information |
| Chemical Name | This compound |
| Synonyms | GCDCA-d4 |
| Appearance | Crystalline solid |
| Molecular Formula | C₂₆H₃₉D₄NO₅ |
| Formula Weight | 453.7 g/mol |
| Solubility | Soluble in ethanol (approx. 1 mg/ml), DMSO (approx. 10 mg/ml), and dimethyl formamide (DMF) (approx. 10 mg/ml).[] |
| Storage Temperature | -20°C[] |
| Stability | ≥ 2 years at -20°C[] |
| Hazard Identification | Not classified as hazardous according to GHS in some SDS, but may be harmful if swallowed, and may cause skin and eye irritation.[2][3] To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specifications and Standards |
| Hand Protection | Nitrile or butyl rubber gloves should be worn. Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[2] Contaminated gloves should be disposed of as chemical waste. |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are required.[2] For tasks with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[4] |
| Body Protection | A lab coat is required at all times.[5] For procedures with a higher risk of contamination, consider a disposable gown or apron. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved N95 or higher-rated respirator is recommended.[6] |
| Footwear | Closed-toe shoes are mandatory in the laboratory.[7] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental responsibility.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and quantity match the order.
-
Store the compound in its original, tightly sealed container in a freezer at -20°C.[]
-
Ensure the storage location is secure and clearly labeled.
2. Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood to minimize inhalation risk.
-
Before weighing, allow the container to equilibrate to room temperature to prevent condensation.
-
Use a dedicated, clean spatula and weighing paper.
-
To dissolve, add the solvent of choice (e.g., ethanol, DMSO, DMF) to the solid and mix gently until fully dissolved.[] Purging the solvent with an inert gas is recommended.[]
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
Always wear the appropriate PPE as detailed in the table above.
-
Handle solutions with care to avoid spills and splashes.
-
Keep containers closed when not in use.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.[8]
4. Disposal Plan:
-
Deuterated compounds are not radioactive and can generally be disposed of as standard chemical waste. [2] However, due to the high cost of these materials, recycling should be considered.
-
Solid Waste: Uncontaminated materials such as weighing paper can be disposed of in the regular trash. Contaminated solid waste (e.g., gloves, paper towels) should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and experimental waste containing this compound should be collected in a clearly labeled, sealed hazardous waste container. The container label should include the chemical name and solvent.
-
Recycling: For larger quantities of deuterated waste, especially solvents, consider contacting a specialized chemical waste disposal or recycling company. These companies may offer services to recover and repurpose the deuterated material.[3][8][9]
-
Empty Containers: Triple-rinse the empty container with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 2. moravek.com [moravek.com]
- 3. Heavy water recycling for producing deuterium compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. altiras.com [altiras.com]
- 6. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 7. ensun.io [ensun.io]
- 8. dor-group.com [dor-group.com]
- 9. Heavy water recycling for producing deuterium compounds - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
